molecular formula C14H15N3O3 B15553092 Metazachlor Oxalic Acid-d6

Metazachlor Oxalic Acid-d6

Cat. No.: B15553092
M. Wt: 279.32 g/mol
InChI Key: PHMHHVKFXZNTKU-WFGJKAKNSA-N
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Description

Metazachlor Oxalic Acid-d6 is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 279.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15N3O3

Molecular Weight

279.32 g/mol

IUPAC Name

2-oxo-2-[N-(pyrazol-1-ylmethyl)-2,6-bis(trideuteriomethyl)anilino]acetic acid

InChI

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20)/i1D3,2D3

InChI Key

PHMHHVKFXZNTKU-WFGJKAKNSA-N

Origin of Product

United States

Foundational & Exploratory

Metazachlor Oxalic Acid-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metazachlor (B166288) Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of the widely used chloroacetamide herbicide, Metazachlor.[1][2] Due to its isotopic labeling, Metazachlor Oxalic Acid-d6 serves as an invaluable internal standard for quantitative analysis in various complex matrices, such as agricultural products, soil, and water samples.[3][4] Its use in analytical methodologies, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate determination of the residue levels of its non-labeled counterpart, thereby aiding in environmental monitoring and food safety assessments.[5][6]

Metazachlor itself is a selective herbicide used to control annual grasses and broadleaf weeds in a variety of crops.[7][8] It functions by inhibiting the synthesis of very-long-chain fatty acids, which are crucial for cell membrane formation and energy storage in susceptible plants.[7][9] Understanding the metabolic fate of Metazachlor, including the formation and persistence of metabolites like Metazachlor Oxalic Acid, is essential for a comprehensive environmental risk assessment.[10][11]

Chemical and Physical Properties

A summary of the key quantitative data for Metazachlor and its oxalic acid metabolite is presented below.

PropertyMetazachlorMetazachlor Oxalic AcidThis compound
Molecular Formula C₁₄H₁₆ClN₃OC₁₄H₁₅N₃O₃C₁₄H₉D₆N₃O₃
Molecular Weight 277.75 g/mol [8][12]273.3 g/mol 279.32 g/mol [1][2]
CAS Number 67129-08-2[8]1231710-68-1 (Unlabelled)[13]1231244-60-2[2]
Log P (Octanol-Water Partition Coefficient) 2.13-0.54Not available
Synonyms BAS 47900HBH 479-4[14]2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6[2]

Metabolic Pathway of Metazachlor

Metazachlor undergoes extensive metabolism in plants, soil, and animals, leading to the formation of several degradation products.[9] The transformation process involves multiple phases, including oxidation, conjugation, and cleavage reactions. One of the key metabolic routes results in the formation of Metazachlor Oxalic Acid (BH 479-4). While the precise enzymatic steps are not fully elucidated in the provided search results, a plausible pathway involves the initial substitution of the chlorine atom, followed by oxidative degradation of the side chain to form the oxalic acid moiety.

Metazachlor_Metabolism Metazachlor Metazachlor Intermediates Intermediate Metabolites Metazachlor->Intermediates Phase I & II Metabolism (e.g., Glutathione Conjugation, Oxidation) Metazachlor_OA Metazachlor Oxalic Acid (BH 479-4) Intermediates->Metazachlor_OA Side-chain Degradation

Caption: Proposed metabolic pathway of Metazachlor to Metazachlor Oxalic Acid.

Experimental Protocols

General Analytical Workflow for Metazachlor Metabolite Quantification

The following outlines a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in environmental or agricultural samples using this compound as an internal standard. This protocol is a composite based on standard practices for pesticide residue analysis.[5][6]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., soil, water, crop) Homogenization 2. Homogenization Sample_Collection->Homogenization Extraction 3. Extraction (e.g., with acetonitrile) Homogenization->Extraction IS_Spiking 4. Internal Standard Spiking (this compound) Extraction->IS_Spiking Cleanup 5. Solid Phase Extraction (SPE) Cleanup (e.g., HLB cartridge) IS_Spiking->Cleanup LC_Separation 6. Liquid Chromatographic Separation Cleanup->LC_Separation MS_Detection 7. Tandem Mass Spectrometric Detection (MRM mode) LC_Separation->MS_Detection Quantification 8. Quantification (Ratio of analyte to internal standard) MS_Detection->Quantification Reporting 9. Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of Metazachlor Oxalic Acid using a deuterated internal standard.

Detailed Methodological Steps:

  • Sample Extraction:

    • A homogenized sample (e.g., 10 g of a crop sample) is weighed into a centrifuge tube.

    • An appropriate volume of a solvent, typically acetonitrile, is added.

    • The sample is vigorously shaken or homogenized to extract the analytes.

    • After centrifugation, the supernatant is collected.

  • Internal Standard Spiking:

    • A known concentration of this compound in a suitable solvent is added to the collected extract. This is a critical step for accurate quantification, as the internal standard compensates for matrix effects and variations in instrument response.[3][4]

  • Sample Cleanup (Purification):

    • The pH of the extract is adjusted (e.g., to pH 3) to ensure the acidic metabolites are in a suitable form for retention.[5][6]

    • The extract is passed through a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge, to remove interfering matrix components.[5][6]

    • The cartridge is washed, and the analytes are then eluted with a suitable solvent.

    • The eluate is evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: The reconstituted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Metazachlor Oxalic Acid and the deuterated internal standard, this compound. This provides high selectivity and sensitivity for detection.

  • Quantification:

    • A calibration curve is constructed by analyzing standards containing known concentrations of Metazachlor Oxalic Acid and a fixed concentration of this compound.

    • The concentration of Metazachlor Oxalic Acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the herbicide metabolite Metazachlor Oxalic Acid in complex environmental and biological matrices. Its use as an internal standard in LC-MS/MS-based methods is crucial for overcoming matrix-induced analytical challenges, thereby ensuring the quality of data generated for regulatory compliance, environmental monitoring, and human health risk assessments. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical procedures for the surveillance of Metazachlor and its degradation products.

References

An In-depth Technical Guide to Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Metazachlor (B166288) Oxalic Acid-d6. The information is intended for researchers, scientists, and drug development professionals engaged in environmental analysis, metabolism studies, and herbicide research.

Core Chemical Properties

Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a primary metabolite of the chloroacetamide herbicide, Metazachlor.[1][2] Its use as an internal standard in analytical chemistry is crucial for the accurate quantification of the unlabeled analyte in various matrices.[3]

Quantitative Data

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for analytical method development, including the preparation of standard solutions and the interpretation of analytical results.

PropertyValueSource
Molecular Formula C₁₄H₉D₆N₃O₃[1][2]
Molecular Weight 279.32 g/mol [1][2]
CAS Number 1231244-60-2[1]
Appearance Light Yellow Solid[1]
Synonyms 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6, 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6, BH 479-4-d6[1]

Metabolic Pathway of Metazachlor

Metazachlor undergoes extensive metabolism in the environment and biological systems, leading to the formation of several transformation products. Metazachlor Oxalic Acid is a significant metabolite, formed through the degradation of the parent herbicide.[4][5][6] Understanding this pathway is critical for environmental fate studies and risk assessment.

Metazachlor Metabolic Pathway Metazachlor Metazachlor Metabolite Metazachlor Oxalic Acid (BH 479-4) Metazachlor->Metabolite Metabolic Degradation

Metabolic conversion of Metazachlor to Metazachlor Oxalic Acid.

Experimental Protocols

The accurate detection and quantification of Metazachlor Oxalic Acid in environmental and biological samples necessitate robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for this purpose due to its high sensitivity and selectivity.[7][8]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following protocol is a representative method for the simultaneous determination of Metazachlor metabolites, including Metazachlor Oxalic Acid, in various agricultural commodities.[7][8]

Sample Preparation

  • Extraction: Homogenize the sample and extract with acetonitrile. Adjust the pH of the extract to 3.

  • Purification: Purify the extract using a hydrophilic-lipophilic balance (HLB) solid-phase extraction (SPE) cartridge.[7][8]

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase Gradient elution with methanol (B129727) and water containing an ammonium (B1175870) formate (B1220265) buffer.
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions and collision energies should be optimized for this compound to ensure maximum sensitivity and specificity.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the analysis of Metazachlor Oxalic Acid and a general representation of its synthesis, for which specific protocols for the deuterated standard are not publicly available.

Analytical Workflow

This diagram outlines the key steps involved in the quantitative analysis of Metazachlor Oxalic Acid from sample collection to data analysis.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Soil, Crop) Extraction Extraction with Acetonitrile SampleCollection->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Quantification Quantification using This compound as Internal Standard LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Workflow for the analysis of Metazachlor Oxalic Acid.
Conceptual Synthesis Approach

While a specific, detailed synthesis protocol for this compound is not publicly available, a conceptual pathway can be inferred from the synthesis of related compounds. This would likely involve the synthesis of deuterated precursors followed by coupling reactions to form the final molecule.

Conceptual Synthesis d6_precursor Deuterated 2,6-dimethylaniline-d6 coupling Multi-step Chemical Synthesis d6_precursor->coupling other_reactants Other Reactants (e.g., Pyrazole derivative, Oxalic acid derivative) other_reactants->coupling product Metazachlor Oxalic Acid-d6 coupling->product

A conceptual overview of a possible synthesis route.

This technical guide provides a foundational understanding of this compound for scientific professionals. The provided information on its chemical properties, metabolic context, and a detailed analytical protocol will aid in the design and execution of relevant research and development activities.

References

An In-depth Technical Guide to Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide Metazachlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require detailed information on this compound.

Compound Data

This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a significant metabolite of Metazachlor found in environmental samples such as surface and groundwater.[1][2] The stable isotope label makes it a valuable internal standard for quantitative analysis by mass spectrometry.

Identifier Value
CAS Number 1231244-60-2[3]
Synonyms 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6, 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6, BH 479-4-d6[2]
Molecular Formula C₁₄H₉D₆N₃O₃[2]
Molecular Weight 279.32[2]
Appearance Light Yellow Solid

Metabolic Pathway of Metazachlor

Metazachlor undergoes extensive metabolism in both plants and animals.[4][5] The primary metabolic pathway involves the substitution of the chlorine atom with glutathione.[4] This conjugate is then further degraded through a series of enzymatic reactions, including oxidation and hydrolytic cleavage, to form several polar metabolites.[4] One of the major metabolites formed through this pathway is Metazachlor Oxalic Acid (also known as Metazachlor OA or 479M04).[6]

Metazachlor_Metabolism Metazachlor Metazachlor Glutathione_Conjugate Glutathione Conjugate Metazachlor->Glutathione_Conjugate Glutathione S-transferase Intermediate_Metabolites Intermediate Metabolites Glutathione_Conjugate->Intermediate_Metabolites Degradation Metazachlor_Oxalic_Acid Metazachlor Oxalic Acid (Metazachlor OA / 479M04) Intermediate_Metabolites->Metazachlor_Oxalic_Acid Oxidation Metazachlor_Sulfonic_Acid Metazachlor Sulfonic Acid (Metazachlor ESA / 479M08) Intermediate_Metabolites->Metazachlor_Sulfonic_Acid Oxidation

Simplified metabolic pathway of Metazachlor.

Experimental Protocols

Synthesis and Purification

Detailed synthesis protocols for this compound are not publicly available and are likely considered proprietary information by commercial suppliers. Generally, the synthesis of a deuterated standard involves introducing deuterium (B1214612) atoms into the molecule through specific chemical reactions using deuterated reagents.

The unlabeled Metazachlor Oxalic Acid is a metabolite of Metazachlor. The general purification strategy for oxalic acid and its derivatives involves recrystallization from a suitable solvent. A common method involves dissolving the crude product in a hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Analytical Method for the Determination of Metazachlor Metabolites

A validated method for the simultaneous determination of Metazachlor metabolites, including Metazachlor Oxalic Acid (479M04), in agricultural crops has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

3.2.1. Sample Preparation

The following protocol is a summary of the sample preparation method described by Park et al. (2020) for the analysis of Metazachlor metabolites in agricultural products.[6]

  • Homogenization: A representative sample of the agricultural commodity is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • For samples with low moisture content, add 5 mL of distilled water.

    • Shake vigorously for 10 minutes.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Shake for another 10 minutes and then centrifuge at 4000 rpm for 5 minutes.

  • Purification (Solid Phase Extraction - SPE):

    • Take a 5 mL aliquot of the acetonitrile extract and adjust the pH to 3 with formic acid.

    • Load the extract onto a hydrophilic-lipophilic balance (HLB) SPE cartridge that has been pre-conditioned with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of acetonitrile.

    • The eluate is then filtered through a 0.2 µm syringe filter before LC-MS/MS analysis.[6]

Sample_Preparation_Workflow Start Homogenized Sample (10g) Extraction1 Add Acetonitrile (10mL) (and water if needed) Start->Extraction1 Shake1 Shake (10 min) Extraction1->Shake1 Extraction2 Add MgSO₄ (4g) & NaCl (1g) Shake1->Extraction2 Shake2 Shake (10 min) Extraction2->Shake2 Centrifuge Centrifuge (4000 rpm, 5 min) Shake2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant pH_Adjust Adjust pH to 3 with Formic Acid Supernatant->pH_Adjust SPE HLB SPE Purification pH_Adjust->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Workflow for the extraction and purification of Metazachlor metabolites.

3.2.2. LC-MS/MS Parameters

The following table summarizes the liquid chromatography and mass spectrometry conditions for the analysis of Metazachlor metabolites.[6]

Parameter Condition
LC System Waters Acquity UPLC
Column Capcell Core ADME (2.1 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr

3.2.3. Mass Spectrometry Transitions

The multiple reaction monitoring (MRM) transitions for the quantification and confirmation of Metazachlor Oxalic Acid are provided below.

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantification) Product Ion (m/z) (Confirmation)
Metazachlor Oxalic Acid (479M04)274.1186.1158.1

Conclusion

This compound is an essential analytical standard for the accurate quantification of its unlabeled counterpart in various matrices, particularly in environmental and food safety testing. The provided information on its properties, metabolic origin, and a detailed analytical protocol offers a valuable resource for researchers and professionals in the field. The use of stable isotope-labeled internal standards like this compound is crucial for achieving high-quality and reliable results in analytical chemistry.

References

Technical Guide: Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide, Metazachlor. This document outlines its chemical structure, properties, and its primary application as an internal standard in analytical chemistry. Detailed experimental protocols for its use in quantitative analysis are also provided.

Core Compound Details

This compound is the deuterium-labeled form of Metazachlor Oxalic Acid. It serves as a crucial internal standard for the quantification of Metazachlor Oxalic Acid in various environmental and biological matrices. Its use is particularly significant in residue analysis of pesticides in surface water, groundwater, and agricultural products.

Structure and Properties

The chemical structure of this compound is characterized by a deuterated dimethylphenyl group attached to a pyrazolylmethyl oxalamide moiety. The six deuterium (B1214612) atoms are located on the two methyl groups of the dimethylphenyl ring.

Chemical Structure:

  • Chemical Name: 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethyl-d6-phenyl)amino)-2-oxoacetic Acid

  • Synonyms: 2-[(2,6-Dimethylphenyl-d6)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid, BH 479-4-d6

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₄H₉D₆N₃O₃
Molecular Weight 279.32 g/mol
CAS Number 1231244-60-2
Appearance Light Yellow Solid
InChI Key PHMHHVKFXZNTKU-WFGJKAKNSA-N

Analytical Application Workflow

This compound is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the trace analysis of its non-labeled counterpart. The following diagram illustrates a typical experimental workflow for the quantification of Metazachlor Oxalic Acid in an aqueous sample.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample (e.g., Groundwater) spike Spike with This compound (Internal Standard) sample->spike Addition of IS spe Solid-Phase Extraction (SPE) (Enrichment and Clean-up) spike->spe elute Elution of Analytes spe->elute concentrate Concentration of Eluate elute->concentrate injection Injection into LC-MS/MS System concentrate->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio calibration Quantification using Calibration Curve ratio->calibration result Final Concentration of Metazachlor Oxalic Acid calibration->result

Caption: Workflow for the quantification of Metazachlor Oxalic Acid using a deuterated internal standard.

Experimental Protocols

The following is a representative experimental protocol for the analysis of Metazachlor Oxalic Acid in water samples using this compound as an internal standard.

Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and this compound in methanol (B129727) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Metazachlor Oxalic Acid stock solution with a suitable solvent (e.g., methanol/water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation
  • Sample Collection: Collect water samples in clean, pre-rinsed glass bottles.

  • Fortification: To a 100 mL aliquot of the water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained analytes from the cartridge with 2 x 3 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metazachlor Oxalic Acid: Monitor the specific precursor ion to product ion transition.

      • This compound: Monitor the corresponding mass-shifted precursor ion to product ion transition.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both Metazachlor Oxalic Acid and this compound.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the working standard solutions.

  • Quantification: Determine the concentration of Metazachlor Oxalic Acid in the sample by calculating the peak area ratio and interpolating from the calibration curve.

This technical guide provides a foundational understanding of this compound and its application in analytical research. The provided protocols and workflow are representative and may require optimization based on specific instrumentation and matrix effects.

A Technical Guide to Metazachlor Oxalic Acid-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for Drug Development and Research Professionals

Metazachlor (B166288) Oxalic Acid-d6 is the deuterated stable isotope-labeled form of Metazachlor Oxalic Acid. Metazachlor itself is a widely used chloroacetanilide herbicide for the pre-emergence control of a broad range of weeds.[1][2] Its metabolite, Metazachlor Oxalic Acid, is an important analyte in environmental and residue analysis, as it has been detected in surface and groundwater.[3][4][5] Stable isotope-labeled internal standards, such as Metazachlor Oxalic Acid-d6, are critical tools in quantitative analytical chemistry, particularly in mass spectrometry-based methods. They provide the highest accuracy and precision for the quantification of the target analyte in complex matrices by correcting for matrix effects and variations during sample preparation and analysis.

The incorporation of six deuterium (B1214612) (d6) atoms imparts a specific mass shift without significantly altering the chemical and physical properties of the molecule. This allows it to be distinguished from the native, non-labeled compound by a mass spectrometer while co-eluting chromatographically.

Core Molecular Data

The key quantitative properties of this compound and its non-labeled analog are summarized below. This data is fundamental for mass spectrometry settings, preparation of standard solutions, and accurate data interpretation.

PropertyThis compoundMetazachlor Oxalic AcidParent Herbicide: Metazachlor
Molecular Formula C₁₄H₉D₆N₃O₃[3][4][5]C₁₄H₁₅N₃O₃[6][7][8][9]C₁₄H₁₆ClN₃O[1][2]
Molecular Weight 279.32 g/mol [3][4][5]273.29 g/mol [6][7][9]277.75 g/mol [1]
Synonyms 2-[(2,6-Dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino]-2-oxoacetic Acid-d6[3]Metazachlor OXA, BH 479-4[9][10]BAS 47900H[2]
CAS Number 1231244-60-2 (unlabeled)[6][7][8]1231244-60-2[6][7][8]67129-08-2[1]

Experimental Protocols: Analyte Quantification

The primary application of this compound is as an internal standard for the quantification of Metazachlor Oxalic Acid using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Methodology: Isotope Dilution Mass Spectrometry

  • Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., Methanol or Acetonitrile) at a certified concentration. This stock is used to create a spiking solution at a known concentration.

  • Sample Preparation: An environmental or biological sample (e.g., water sample, soil extract) is collected. A precise volume of the sample is measured.

  • Internal Standard Spiking: A known volume of the this compound spiking solution is added to the sample at the earliest stage of the preparation process. This ensures that the internal standard undergoes the same extraction, cleanup, and potential losses as the target analyte.

  • Extraction & Cleanup: The sample is subjected to an extraction procedure (e.g., Solid-Phase Extraction for water samples) to isolate and concentrate the analytes of interest and remove interfering matrix components.

  • LC-MS/MS Analysis: The final extract is injected into an LC-MS/MS system.

    • Chromatographic Separation: A liquid chromatograph separates the target analyte and its deuterated internal standard from other compounds in the extract. Due to their nearly identical chemical properties, both compounds will elute at virtually the same retention time.

    • Mass Spectrometric Detection: In the mass spectrometer, the compounds are ionized (typically by electrospray ionization, ESI). Specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte (e.g., Metazachlor Oxalic Acid) and the internal standard (this compound). The 6-dalton mass difference allows the instrument to detect them simultaneously and without interference.

  • Quantification: The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualization of Analytical Workflow

The following diagram illustrates the typical workflow for using a deuterated internal standard in a quantitative analysis.

G Workflow for Analyte Quantification Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Environmental Sample (e.g., Water, Soil) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Solid-Phase Extraction & Cleanup Spike->Extract FinalExtract 4. Final Extract in Vial Extract->FinalExtract LC 5. LC Separation (Analyte + IS Co-elute) FinalExtract->LC Injection MS 6. MS/MS Detection (Separate by Mass) LC->MS Ratio 7. Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quant 8. Quantify vs. Calibration Curve Ratio->Quant Result 9. Final Concentration Report Quant->Result

Caption: Isotope dilution workflow using this compound.

References

Commercial Availability and Technical Profile of Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Metazachlor (B166288) Oxalic Acid-d6, a deuterated metabolite of the chloroacetanilide herbicide Metazachlor, serves as a critical internal standard for the quantitative analysis of its parent compound and related metabolites in various environmental and biological matrices. This technical guide provides an overview of its commercial suppliers, physicochemical properties, a representative analytical workflow, and its position within the metabolic pathway of Metazachlor. This information is intended for researchers, analytical scientists, and professionals in drug and pesticide development.

Commercial Suppliers

Metazachlor Oxalic Acid-d6 is available from several specialized chemical suppliers who provide reference standards for research and analytical purposes. The product is intended for laboratory use only and not for human or animal consumption.[1] Key suppliers include:

  • Clinivex : Offers this compound for research and development purposes.

  • CymitQuimica : Supplies this compound, identified as a deuterium-labeled form of a Metazachlor metabolite found in surface and groundwater.[1]

  • Clearsynth : A manufacturer and exporter of this compound, providing the product with a Certificate of Analysis.[2]

  • United States Biological : Provides highly purified this compound.

  • MedChemExpress : Offers the deuterated compound as a stable isotope product.

  • LGC Standards : Supplies Metazachlor Oxalic Acid and its deuterated form as certified reference materials.[3]

Physicochemical and Purity Data

This compound is primarily used as an internal standard in analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of Metazachlor and its metabolites.[2] The deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the non-labeled analyte in mass spectrometry-based detection.

Below is a summary of available quantitative data for this compound and a related deuterated standard, Metazachlor-d6.

ParameterThis compoundMetazachlor-d6Source
Molecular Formula C₁₄H₉D₆N₃O₃C₁₄H₁₀D₆ClN₃O[4][5]
Molecular Weight 279.32283.79[4][5]
Purity (HPLC) 98.98% (205 nm)99.35%[4][5]
Isotopic Purity >95% (99.0% d6)98.6% (91.46% d6)[4][5]
Appearance Pale Yellow SolidWhite to off-white Solid[4][5]
Solubility DMSO (Slightly), Methanol (B129727) (Slightly)Not specified[4]
Storage Conditions -20°C4°C, protect from light[4][5]

Experimental Protocol: Quantitative Analysis of Metazachlor Metabolites in Water Samples by LC-MS/MS

The following is a generalized protocol for the determination of Metazachlor metabolites, including Metazachlor Oxalic Acid, in water samples using this compound as an internal standard. This protocol is synthesized from established analytical methods for pesticide residue analysis.[6][7][8]

1. Sample Preparation

  • Collect water samples in appropriate containers.

  • For samples with particulate matter, pre-filter to eliminate suspended solids.[5]

  • Acidify the sample to pH 2 with a suitable acid (e.g., sulfuric acid).[5]

  • Spike the sample with a known concentration of this compound internal standard solution.

2. Solid Phase Extraction (SPE) - Optional Enrichment Step

  • For low-level detection, an enrichment step may be necessary.

  • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with methanol followed by deionized water.

  • Load the spiked water sample onto the conditioned cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the analytes and the internal standard with an appropriate solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid and/or ammonium (B1175870) formate, is typical.[6]

    • Injection Volume: Typically 10-100 µL.[6]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the specific metabolites being targeted.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native analyte (Metazachlor Oxalic Acid) and the deuterated internal standard (this compound) must be determined and optimized.

4. Quantification

  • A calibration curve is generated by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

  • The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metazachlor Metabolic Pathway

Metazachlor undergoes extensive metabolism in plants, soil, and animals.[9] The formation of Metazachlor Oxalic Acid is a key step in its degradation pathway. The following diagram illustrates a simplified metabolic pathway leading to the formation of Metazachlor Oxalic Acid and Metazachlor Sulfonic Acid, two major metabolites found in the environment.[10][11]

Metazachlor_Metabolism Metazachlor Metazachlor Intermediate Intermediate Metabolites Metazachlor->Intermediate Metabolism (e.g., in soil, plants) Oxalic_Acid Metazachlor Oxalic Acid (BH 479-4) Intermediate->Oxalic_Acid Sulfonic_Acid Metazachlor Sulfonic Acid (BH 479-8) Intermediate->Sulfonic_Acid

Simplified metabolic pathway of Metazachlor.

Experimental Workflow for a Typical Analytical Run

The logical flow of a quantitative analysis using this compound as an internal standard is depicted in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Water, Soil) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Extraction / Clean-up (e.g., SPE) Spiking->Extraction LC_MS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Quantification 5. Quantification (Internal Standard Method) LC_MS->Quantification Reporting 6. Reporting Results Quantification->Reporting

Workflow for quantitative analysis using an internal standard.

References

An In-depth Technical Guide on Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Metazachlor (B166288) Oxalic Acid-d6 is not publicly available. This guide has been compiled using data from the SDS of the parent compound, Metazachlor, its non-deuterated metabolite, Metazachlor Oxalic Acid, and related safety documents for Oxalic Acid. The information provided is intended for research, scientific, and drug development professionals and should be used as a reference, not as a substitute for a certified SDS.

Metazachlor Oxalic Acid-d6 is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide, Metazachlor.[1][2][3] Labeled compounds like this are crucial as analytical standards in research and development, particularly for techniques like HPLC.[4] Metazachlor itself is a selective herbicide used to control weedy grasses in various crops.[5]

Safety and Hazard Information

Given the absence of a specific SDS for this compound, the hazard profile is inferred from its parent compounds. For Metazachlor-d6, the GHS classification indicates it may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[6] The safety profile of Oxalic Acid, a related structural component, indicates it is harmful if swallowed or in contact with skin, causes serious eye damage, and is harmful to aquatic life.[7]

The following tables summarize the GHS classification for the parent compound, Metazachlor-d6, and for Oxalic Acid. This information should be considered for handling this compound.

Table 1: GHS Classification for Metazachlor-d6 [6]

Hazard ClassHazard CategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.
Carcinogenicity2H351: Suspected of causing cancer.
Acute Aquatic Hazard1H400: Very toxic to aquatic life.
Chronic Aquatic Hazard1H410: Very toxic to aquatic life with long lasting effects.

Table 2: GHS Classification for Oxalic Acid [7]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Serious Eye Damage1H318: Causes serious eye damage.
Acute Aquatic Hazard3H402: Harmful to aquatic life.

Table 3: Precautionary Statements and First Aid Measures

Precautionary AreaMetazachlor-d6[6]Oxalic Acid[7]
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
First Aid: Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.Rinse out with plenty of water. Immediately call in ophthalmologist. Remove contact lenses.
First Aid: Ingestion -Immediately make victim drink water (two glasses at most). Consult a physician.
First Aid: Inhalation Immediately relocate self or casualty to fresh air.Fresh air.

Experimental Protocols

Detailed experimental protocols for this compound are not available in public safety documents. However, its primary application is as an analytical standard.[4] The following outlines a general workflow for its use in a research setting.

G cluster_prep Preparation cluster_analysis Analysis cluster_output Output a Product Recovery (Centrifuge vial) b Reconstitution (Appropriate solvent) a->b Dissolve c Serial Dilution (Calibration curve) b->c Dilute e LC-MS/MS Analysis c->e Inject standards d Sample Preparation (e.g., water sample) d->e Inject f Data Processing e->f Acquire data g Quantification of Metazachlor Oxalic Acid f->g Calculate concentration

Workflow for using this compound as an analytical standard.

Methodology:

  • Product Recovery: To ensure maximum recovery, centrifuge the original vial before removing the cap.[2]

  • Reconstitution: Dissolve the compound in a suitable solvent to create a stock solution. The choice of solvent will depend on the analytical method (e.g., methanol, acetonitrile).

  • Serial Dilution: Prepare a series of dilutions from the stock solution to create calibration standards of known concentrations.

  • Sample Preparation: Prepare the experimental samples (e.g., water, soil extracts) for analysis. This may involve extraction, concentration, and filtration steps.

  • LC-MS/MS Analysis: Inject the prepared samples and calibration standards into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. The deuterated standard allows for accurate quantification through isotope dilution methods.

  • Data Processing: Process the resulting chromatograms and mass spectra to determine the concentration of Metazachlor Oxalic Acid in the samples by comparing the response to the calibration curve.

Metabolic Pathway

Metazachlor is extensively metabolized in plants and animals.[8] The metabolic process involves multiple phases. Phase I can include hydroxylation, while a primary route is the substitution of the chlorine atom with glutathione (B108866), followed by degradation of the glutathione group.[8] This ultimately leads to the formation of various metabolites, including Metazachlor Oxalic Acid (also referred to as BH 479-4).[5][9]

G cluster_parent Parent Compound cluster_metabolism Metabolism cluster_metabolites Metabolites cluster_labeled Labeled Standard met Metazachlor proc Phase I & II Reactions (e.g., Glutathione Conjugation, Oxidation, Cleavage) met->proc met_oa Metazachlor Oxalic Acid (BH 479-4) proc->met_oa met_sa Metazachlor Sulfonic Acid (BH 479-8) proc->met_sa other Other Metabolites proc->other met_oa_d6 This compound met_oa->met_oa_d6 Isotopic relationship

Relationship of Metazachlor to its metabolites and the labeled standard.

Physical and Chemical Properties

Table 4: Physicochemical Data

PropertyThis compoundMetazachlor (Parent Compound)
CAS Number 1231244-60-2[1]67129-08-2[9]
Molecular Formula C14H9D6N3O3[1][2]C14H16ClN3O[9]
Molecular Weight 279.32[1][2]293.75
Appearance Light Yellow[1]Solid at room temperature[8]
Storage Temperature -20°C[2]-

Handling and Storage

  • Handling: Use this product only in a laboratory setting.[1] Avoid inhalation and contact with skin and eyes.[6] Work under a fume hood and use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[6]

  • Storage: Store in a tightly closed container in a dry place at the recommended temperature of -20°C.[2]

  • Disposal: Dispose of waste material in accordance with national and local regulations. Do not allow the product to enter drains.[7] Handle uncleaned containers as you would the product itself.[7]

References

Metazachlor Oxalic Acid-d6: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of Metazachlor Oxalic Acid-d6, a deuterated metabolite of the herbicide metazachlor. Understanding the stability of this compound is critical for its use as an analytical standard in research and developmental studies. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability testing.

Compound Information

ParameterValueSource
Chemical Name 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6[1][2]
Synonyms BH 479-4-d6; this compound[1]
Molecular Formula C₁₄H₉D₆N₃O₃[3][4]
Molecular Weight 279.32 g/mol [3][4]
Appearance White to Light Yellow Solid[3]
Purity ≥98%[3]
Long-Term Storage -20°C[3][4]

Recommended Storage and Handling

To ensure the integrity and longevity of this compound, adherence to proper storage and handling procedures is essential.

Storage Conditions: The recommended long-term storage temperature for this compound is -20°C.[3][4] It should be stored in a tightly sealed container to prevent moisture absorption and potential degradation. For short-term storage, refrigeration at 4°C is acceptable, but the compound should be protected from light.[5]

Handling:

  • Before use, it is recommended to centrifuge the original vial to ensure maximum recovery of the product.[4]

  • Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Avoid inhalation of dust or fumes.[6]

  • Prevent contact with skin and eyes.[6]

  • Avoid exposure to strong acids, bases, and oxidizing agents, as these may promote degradation.[6]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred based on the chemical structure, which includes an amide and an oxalic acid moiety. Forced degradation studies on the parent compound, metazachlor, and general chemical principles suggest the following potential pathways:

  • Hydrolysis: The amide bond in the molecule is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule, likely resulting in 2,6-dimethylaniline-d6 (B563396) and pyrazol-1-yl-acetic acid derivatives.

  • Oxidation: Oxidative conditions could potentially lead to the formation of N-oxide derivatives or degradation of the pyrazole (B372694) ring.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. The pyrazole and phenyl rings are potential chromophores that could absorb light and initiate photochemical reactions.

Logical Diagram of Potential Degradation

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV light) Metazachlor_Oxalic_Acid_d6 This compound Hydrolysis_Product_A 2,6-dimethylaniline-d6 derivative Metazachlor_Oxalic_Acid_d6->Hydrolysis_Product_A Amide Cleavage Hydrolysis_Product_B Pyrazol-1-yl-acetic acid derivative Metazachlor_Oxalic_Acid_d6->Hydrolysis_Product_B Amide Cleavage Oxidation_Product N-oxide or Ring-opened products Metazachlor_Oxalic_Acid_d6->Oxidation_Product Photo_Product Photodegradation Products Metazachlor_Oxalic_Acid_d6->Photo_Product

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[7]

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to the desired concentrations for analysis.

Forced Degradation Conditions

The following are example conditions for a forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[8]

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the working solution and 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.
Base Hydrolysis Mix equal volumes of the working solution and 1N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with 1N HCl before analysis.
Oxidative Degradation Mix equal volumes of the working solution and 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
Thermal Degradation Expose the solid compound to a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours). Also, reflux the working solution at a high temperature (e.g., 80°C) for a similar duration.
Photostability Expose the solid compound and the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, should be developed and validated. The method must be able to separate the intact this compound from all potential degradation products.[9][10]

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in Methanol) Working Prepare Working Solution (e.g., 100 µg/mL) Stock->Working Acid Acid Hydrolysis (1N HCl, 60°C) Working->Acid Base Base Hydrolysis (1N NaOH, RT) Working->Base Oxidation Oxidation (3% H2O2, RT) Working->Oxidation Thermal Thermal (Solid & Solution) Working->Thermal Photo Photostability (ICH Q1B) Working->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data Report Report Data->Report Generate Stability Report

Caption: Workflow for conducting a forced degradation study.

Summary of Stability Data (Illustrative)

As specific stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. This is not actual data for the compound.

Stress ConditionDuration% Assay of this compound% Total DegradationMajor Degradants Observed
Control 0 hours100.00.0-
1N HCl 24 hours85.214.8Degradant 1, Degradant 2
1N NaOH 4 hours78.521.5Degradant 3, Degradant 4
3% H₂O₂ 24 hours92.17.9Degradant 5
Heat (80°C) 72 hours98.51.5Minor Degradants
Photostability ICH Q1B95.34.7Degradant 6

Conclusion

The stability and integrity of this compound as an analytical standard are paramount for accurate scientific research. The primary recommendation is to store the compound at -20°C in a tightly sealed container, protected from light. While specific degradation pathways have not been fully elucidated, the presence of amide and oxalic acid functionalities suggests susceptibility to hydrolysis, oxidation, and photodegradation. A comprehensive forced degradation study, as outlined in this guide, is essential for any laboratory to establish a validated stability-indicating method and to fully understand the stability characteristics of this compound under their specific experimental conditions.

References

A Technical Guide to the Isotopic Purity of Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Metazachlor Oxalic Acid-d6, a deuterated internal standard crucial for quantitative bioanalytical studies. While specific batch data for this compound is not publicly available, this document outlines the fundamental principles, analytical methodologies, and data interpretation relevant to its isotopic purity assessment. The information presented is based on established practices for the analysis of stable isotope-labeled compounds.

Introduction to Isotopic Purity

Isotopic purity is a critical parameter for deuterated standards like this compound. It refers to the percentage of the compound that is enriched with the desired stable isotope (deuterium) at specific labeled positions.[1][2] High isotopic purity is essential for accurate and reliable results in quantitative mass spectrometry-based assays, as it minimizes interference from unlabeled or partially labeled species.[2] The presence of significant isotopic impurities can compromise the accuracy of pharmacokinetic and metabolism data.[3]

This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the herbicide Metazachlor.[4][5] As an internal standard, it is added to biological samples at a known concentration to correct for analyte loss during sample preparation and instrumental analysis.

Synthesis of Deuterated Aromatic Compounds

The synthesis of deuterated aromatic compounds such as Metazachlor-d6 often involves hydrogen-deuterium (H-D) exchange reactions.[4] These reactions are typically carried out using a deuterium (B1214612) source, such as heavy water (D₂O), in the presence of a catalyst and under elevated temperature and pressure.[4] Another common method involves the deamination of aromatic amines in the presence of a deuterated acid.[6] The efficiency of these reactions determines the final isotopic enrichment of the product. It is practically impossible to achieve 100% isotopic purity, resulting in a distribution of isotopologues (molecules with the same chemical formula but different isotopic compositions).[1]

Quantitative Data on Isotopic Purity

While specific data for this compound is not available, the following table represents a typical isotopic purity profile for a commercially available deuterated standard with six deuterium atoms. The data is generally determined by mass spectrometry.

IsotopologueMass ShiftExpected Abundance (%)
d0 (unlabeled)M+0< 0.1
d1M+1< 0.5
d2M+2< 1.0
d3M+3< 2.0
d4M+4< 5.0
d5M+55.0 - 15.0
d6 (fully labeled)M+6> 85.0

Note: This table provides representative values. Actual values vary by synthesis batch and supplier. A Certificate of Analysis from the supplier should always be consulted for batch-specific data.[2]

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS).[7][8]

Objective: To determine the isotopic distribution and calculate the isotopic purity of this compound.

Materials:

  • This compound sample

  • Unlabeled Metazachlor Oxalic Acid reference standard

  • LC-MS grade water, acetonitrile, and formic acid

  • High-resolution mass spectrometer (e.g., TOF or Orbitrap)

  • UHPLC system

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions to determine the optimal concentration for LC-MS analysis.

    • Prepare a solution of the unlabeled Metazachlor Oxalic Acid reference standard for comparison of retention time and mass spectral profile.

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable reversed-phase column (e.g., C18).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure good separation and peak shape.

      • Flow Rate: A typical flow rate for UHPLC (e.g., 0.4 mL/min).

      • Injection Volume: 1-5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, optimized for the analyte.

      • Scan Mode: Full scan mode to detect all isotopologues.

      • Mass Range: A range that includes the masses of all expected isotopologues (d0 to d6).

      • Resolution: High resolution (>10,000) to resolve isotopic peaks.[9]

  • Data Analysis:

    • Identify the chromatographic peak corresponding to Metazachlor Oxalic Acid.

    • Extract the mass spectrum for this peak.

    • Identify the ion corresponding to the unlabeled compound (d0) and the deuterated isotopologues (d1 through d6).

    • Determine the peak area or intensity for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all isotopologues.

    • The isotopic purity is typically reported as the percentage of the desired fully deuterated (d6) species.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of a deuterated standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Analysis prep1 Dissolve this compound in Solvent prep2 Prepare Serial Dilutions prep1->prep2 lc UHPLC Separation prep2->lc prep3 Prepare Unlabeled Standard prep3->lc ms High-Resolution Mass Spectrometry (Full Scan) lc->ms data1 Extract Mass Spectra of Chromatographic Peak ms->data1 data2 Identify and Integrate Isotopologue Peaks (d0-d6) data1->data2 data3 Calculate Relative Abundance of Each Isotopologue data2->data3 data4 Determine Isotopic Purity (%d6) data3->data4

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The isotopic purity of this compound is a critical attribute that directly impacts its performance as an internal standard in quantitative analyses. While batch-specific data is proprietary, a thorough understanding of the principles of isotopic analysis and the methodologies employed for its determination is essential for researchers. The use of high-resolution LC-MS allows for the accurate characterization of the isotopic distribution, ensuring the reliability and accuracy of experimental results. Researchers should always refer to the Certificate of Analysis provided by the supplier for the most accurate and relevant isotopic purity information for the specific lot of material being used.

References

Methodological & Application

Application Notes and Protocols for the Use of Metazachlor Oxalic Acid-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Metazachlor (B166288) Oxalic Acid-d6 as an internal standard in the quantitative analysis of metazachlor metabolites, particularly Metazachlor Oxalic Acid (M-OA), in various biological and environmental matrices. The protocols outlined below are intended to be adapted and optimized for specific laboratory conditions and instrumentation.

Introduction

Metazachlor is a widely used chloroacetamide herbicide. Its metabolites, including Metazachlor Oxalic Acid, are of environmental and toxicological concern. Accurate quantification of these metabolites is crucial for regulatory monitoring, environmental fate studies, and toxicological risk assessment. The use of a stable isotope-labeled internal standard, such as Metazachlor Oxalic Acid-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated standard co-elutes with the target analyte and experiences similar matrix effects and variations during sample preparation and injection, thereby ensuring high accuracy and precision.[1][2]

Key Applications:

  • Quantification of Metazachlor Oxalic Acid in environmental samples (e.g., water, soil).

  • Monitoring of Metazachlor Oxalic Acid in agricultural commodities.[3]

  • Metabolite identification and quantification in drug discovery and development.[2]

  • Toxicology and human exposure studies.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Metazachlor Oxalic Acid (Analyte Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Metazachlor Oxalic Acid and this compound into separate 10 mL volumetric flasks.

    • Dissolve in and bring to volume with methanol.

    • Store at -20°C in amber glass vials. These solutions are typically stable for up to 6 months.

  • Intermediate Standard Solutions (10 µg/mL):

    • Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of calibration standards by appropriate serial dilutions of the Metazachlor Oxalic Acid intermediate standard solution with a suitable solvent (e.g., 10% acetonitrile in water). Recommended concentrations may range from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • Dilute the this compound intermediate standard solution with a suitable solvent to a concentration that will result in a final concentration in the sample extract within the linear range of the instrument (e.g., 10 ng/mL).

Sample Preparation: Extraction and Cleanup

The following is a general protocol for the extraction of metazachlor metabolites from a solid matrix (e.g., agricultural crops)[3]:

  • Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Shake on a mechanical shaker for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Internal Standard Spiking:

    • Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.

    • Add a precise volume of the Internal Standard Spiking Solution (e.g., 100 µL of 100 ng/mL this compound).

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the spiked extract onto the cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization will be required for specific instruments.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water with 5 mM Ammonium Acetate

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for Metazachlor Oxalic Acid and this compound need to be determined by direct infusion of the individual standard solutions. For Metazachlor Oxalic Acid (exact mass: 273.11), the [M+H]+ precursor ion is expected at m/z 274.1.[4] For this compound, the precursor ion would be at m/z 280.1. Product ions for quantification and qualification should be selected based on intensity.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

Data Presentation

The following table summarizes representative quantitative data for the analysis of Metazachlor Oxalic Acid (referred to as 479M04 in the cited study). Note: This data was generated using a matrix-matched calibration curve and did not employ a deuterated internal standard. However, it provides a baseline for the expected performance of the analytical method.[3] The use of this compound is expected to improve the precision (RSD) of these results.

AnalyteMatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Metazachlor Oxalic Acid (479M04)Hulled Rice0.01 (LOQ)95.85.2
0.1102.33.4
0.598.72.1
Potato0.01 (LOQ)105.66.8
0.1113.04.5
0.5109.43.3
Soybean0.01 (LOQ)88.47.1
0.192.14.9
0.585.33.8
Mandarin0.01 (LOQ)79.68.5
0.184.55.6
0.581.24.7
Green Pepper0.01 (LOQ)99.76.3
0.1104.24.1
0.5101.52.9

Linearity: The calibration curves for Metazachlor Oxalic Acid were linear over the range of 0.002 to 0.2 µg/mL with a coefficient of determination (r²) > 0.99.[3]

Limit of Quantification (LOQ): The LOQ for Metazachlor Oxalic Acid in the studied agricultural commodities was 0.01 mg/kg.[3]

Visualizations

Metabolic Pathway of Metazachlor

Metazachlor_Metabolism Metazachlor Metazachlor Intermediate Metabolic Intermediates Metazachlor->Intermediate Metabolism Metazachlor_OA Metazachlor Oxalic Acid (M-OA) Intermediate->Metazachlor_OA Further Metabolism

Caption: Simplified metabolic pathway of Metazachlor to Metazachlor Oxalic Acid.

Experimental Workflow for Sample Analysis

Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Homogenized Sample Extraction 2. Acetonitrile Extraction Sample->Extraction Spiking 3. Spike with This compound (IS) Extraction->Spiking SPE 4. SPE Cleanup Spiking->SPE Final 5. Reconstitution SPE->Final LCMS 6. LC-MS/MS Analysis Final->LCMS Data 7. Data Processing (Quantification using IS) LCMS->Data

Caption: Workflow for the analysis of Metazachlor Oxalic Acid using an internal standard.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry of Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Metazachlor Oxalic Acid using Isotope Dilution Mass Spectrometry (IDMS) with Metazachlor Oxalic Acid-d6 as an internal standard. This method is applicable for the analysis of Metazachlor Oxalic Acid in various matrices, particularly in environmental samples and agricultural commodities.

Introduction

Metazachlor is a widely used chloroacetamide herbicide. Its metabolite, Metazachlor Oxalic Acid, is a key indicator of its use and potential environmental presence.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for quantification.[3] By using a stable isotope-labeled internal standard, such as this compound, matrix effects and variations in sample preparation and instrument response can be effectively compensated, leading to highly reliable data.[4] This application note details a robust LC-MS/MS method for the sensitive and selective determination of Metazachlor Oxalic Acid.

Experimental Protocols

Reagents and Materials
  • Standards: Metazachlor Oxalic Acid (CAS 1231244-60-2) and this compound (as internal standard).[1][3]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade).

  • Reagents: Formic acid (ACS grade), Ammonium formate (B1220265) (ACS grade).

  • Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) cartridges.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Metazachlor Oxalic Acid and this compound by dissolving the appropriate amount of each standard in methanol. Store at 4°C in amber vials.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to create calibration curves. A typical calibration curve might range from 0.002 to 0.2 µg/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in the initial extraction solvent.

Sample Preparation

The following protocol is a general guideline and may need to be optimized for specific matrices.

  • Homogenization: Homogenize solid samples (e.g., agricultural products) to a uniform consistency. For liquid samples (e.g., water), filtration may be necessary.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 10 g) into a centrifuge tube.

    • Add the internal standard spiking solution.

    • Add 20 mL of acetonitrile and shake vigorously for 10 minutes.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the acetonitrile supernatant.

    • Repeat the extraction step with another 20 mL of acetonitrile and combine the supernatants.

  • pH Adjustment: Adjust the pH of the combined extract to 3 using formic acid.[5]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an HLB SPE cartridge with methanol followed by water.

    • Load the pH-adjusted extract onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the analytes with methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC):

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS/MS):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Metazachlor Oxalic Acid274.1121.1159.115
This compound280.1127.1165.115

Note: The MRM transitions for this compound are predicted based on a +6 Da shift from the parent compound. These may need to be optimized on the specific instrument.

Data Presentation

Table 1: Method Performance Parameters

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.005 µg/kg
Limit of Quantification (LOQ) ~0.015 µg/kg
Recovery (%) 85 - 110%
Precision (RSD%) < 15%

Table 2: Example Calibration Curve Data

Concentration (µg/mL)Analyte Peak AreaInternal Standard Peak AreaResponse Ratio (Analyte/IS)
0.0021,50050,0000.030
0.0053,80051,0000.075
0.017,60049,5000.154
0.0538,50050,5000.762
0.177,00049,0001.571
0.2155,00050,2003.088

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Homogenization spike Spike with Metazachlor Oxalic Acid-d6 sample->spike extraction Acetonitrile Extraction spike->extraction ph_adjust pH Adjustment to 3 extraction->ph_adjust spe SPE Cleanup (HLB) ph_adjust->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms Injection data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for the IDMS analysis of Metazachlor Oxalic Acid.

idms_principle sample Sample containing unknown amount of Metazachlor Oxalic Acid mix Mix and Equilibrate sample->mix is Known amount of This compound (Internal Standard) is->mix extraction Sample Preparation (Extraction, Cleanup) mix->extraction lcms LC-MS/MS Analysis extraction->lcms ratio Measure Peak Area Ratio (Analyte / Internal Standard) lcms->ratio quantification Quantify Analyte Concentration using Calibration Curve ratio->quantification

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

References

Application Note: Quantification of Metazachlor Metabolites in Environmental Samples Using Metazachlor Oxalic Acid-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous quantification of key metazachlor (B166288) metabolites, including Metazachlor Oxalic Acid (MOA) and Metazachlor Sulfonic Acid (MSA), in various sample matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Metazachlor Oxalic Acid-d6 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and professionals in environmental monitoring and food safety analysis.

Introduction

Metazachlor is a widely used chloroacetamide herbicide for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] Due to its extensive use, the presence of its metabolites in soil, water, and agricultural products is of increasing concern.[3][4] Regulatory bodies establish maximum residue limits (MRLs) for both the parent compound and its significant metabolites.[2] Accurate quantification of these polar metabolites is crucial for environmental risk assessment and ensuring food safety. This application note details a validated LC-MS/MS method for the reliable determination of metazachlor metabolites, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in sample preparation and instrument response.[5]

Experimental

Materials and Reagents
  • Standards: Metazachlor Oxalic Acid (MOA, also known as 479M04), Metazachlor Sulfonic Acid (MSA, also known as BH 479-8), and this compound were obtained from commercial suppliers.[5][6]

  • Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and water (H₂O), all LC-MS grade.

  • Reagents: Formic acid and ammonium (B1175870) formate (B1220265).

  • Solid Phase Extraction (SPE): Hydrophilic-Lipophilic Balance (HLB) cartridges.[7]

Instrumentation
  • LC-MS/MS System: An Acquity UPLC system coupled to a Xevo TQ-S mass spectrometer (Waters) or an equivalent system.[8]

  • Analytical Column: A Capcell Core ADME column (100 mm × 2.1 mm, 2.7 µm, Shiseido) or equivalent C18 column.[8]

Standard Preparation

Stock solutions of the analytical standards and the internal standard were prepared in acetonitrile at a concentration of 100 µg/mL.[9] A series of working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent mixture to create calibration curves ranging from 0.002 to 0.2 µg/mL.[7] The internal standard working solution was prepared at a constant concentration.

Sample Preparation
  • Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the internal standard solution.[7]

  • pH Adjustment: Adjust the pH of the extract to 3 using formic acid.[7]

  • Centrifugation: Vortex the sample for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup: Condition an HLB cartridge with 3 mL of methanol followed by 3 mL of water. Load the supernatant onto the cartridge.[7][8]

  • Elution: Elute the analytes with 5 mL of methanol.[8]

  • Final Preparation: The eluate is then ready for LC-MS/MS analysis. If necessary, the sample can be evaporated and reconstituted in the initial mobile phase.[8]

LC-MS/MS Method
  • Mobile Phase A: 5 mM ammonium formate in water.[8]

  • Mobile Phase B: Methanol.[8]

  • Gradient Elution: A suitable gradient is used to separate the analytes. A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the compounds of interest.

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 5.0 µL.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of the target analytes. The specific precursor and product ions for each analyte and the internal standard are optimized.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of metazachlor metabolites. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Table 1: LC-MS/MS Parameters for Metazachlor Metabolites and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Metazachlor Oxalic Acid (MOA)274.1228.10.052015
Metazachlor Sulfonic Acid (MSA)324.1228.10.052520
This compound280.1234.10.052015
Table 2: Method Validation Data
AnalyteLinearity (r²)LOQ (µg/kg)Recovery (%)RSD (%)
Metazachlor Oxalic Acid (MOA)> 0.990.0179.6–113.0< 17.0
Metazachlor Sulfonic Acid (MSA)> 0.990.0176.9–97.7< 17.0

Data is representative and based on similar validated methods.[7]

Protocols

Protocol 1: Sample Extraction and Cleanup
  • Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Adjust the pH to 3 with formic acid.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Condition a 3 mL HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from step 6 onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 5 mL of methanol into a clean tube.

  • The eluate is now ready for injection into the LC-MS/MS system.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample (5g) Extraction Add Acetonitrile & this compound Sample->Extraction pH_Adjust Adjust pH to 3 Extraction->pH_Adjust Centrifuge Centrifuge pH_Adjust->Centrifuge SPE_Cleanup HLB SPE Cleanup Centrifuge->SPE_Cleanup Elution Elute with Methanol SPE_Cleanup->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the quantification of metazachlor metabolites.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable and sensitive approach for the quantification of metazachlor metabolites in complex matrices. The detailed protocol and workflow diagrams serve as a valuable resource for laboratories involved in pesticide residue analysis.

References

Application Note & Protocol: Determination of Metazachlor in Soil Samples by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed analytical method for the quantification of metazachlor (B166288) in soil samples. The protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard (metazachlor-d6) for accurate and robust quantification, minimizing matrix effects.

Introduction

Metazachlor is a widely used pre-emergence and early post-emergence herbicide for the control of annual grasses and broad-leaved weeds in crops such as oilseed rape.[1] Monitoring its concentration in soil is crucial for environmental assessment and to ensure agricultural sustainability. This analytical method is designed for researchers, scientists, and professionals in drug development and environmental monitoring to reliably quantify metazachlor residues in soil matrices. The use of a stable isotope-labeled internal standard, metazachlor-d6 (B588196), is a key feature of this method, as it effectively compensates for variations in extraction efficiency and potential matrix-induced signal suppression or enhancement during LC-MS/MS analysis.[2][3]

Materials and Reagents

  • Standards:

    • Metazachlor (analytical standard, >99% purity)

    • Metazachlor-d6 (internal standard, >99% purity)

  • Solvents (LC-MS grade or equivalent):

  • Reagents:

  • Solid Phase Extraction (SPE):

    • Hydrophilic-Lipophilic Balance (HLB) cartridges

  • Sample Collection and Storage:

    • Soil sampler

    • Polyethylene bags

    • Freezer (-20°C)

Experimental Protocols

  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of metazachlor and metazachlor-d6, respectively, in 10 mL of methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solutions with the initial mobile phase composition.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the metazachlor-d6 intermediate stock solution with acetonitrile.

The sample preparation workflow involves extraction of metazachlor from the soil matrix followed by a cleanup step to remove interfering substances.

  • Diagram of the Sample Preparation Workflow

    cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis soil 10g Soil Sample add_is Spike with Metazachlor-d6 soil->add_is add_solvent Add Acetonitrile add_is->add_solvent shake Vortex/Shake add_solvent->shake add_salts Add MgSO4 and NaCl shake->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant Collect Extract spe SPE Cleanup (HLB Cartridge) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcsms LC-MS/MS Analysis reconstitute->lcsms Inject

    Caption: Workflow for the extraction and cleanup of metazachlor from soil samples.

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spike the soil sample with a known amount of the metazachlor-d6 internal standard spiking solution.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately vortex for 1 minute to prevent the formation of agglomerates.

  • Centrifuge the sample at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile extract) to a clean tube.

  • Condition an HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.[4][5]

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Diagram of the Analytical Workflow

    G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler pump LC Pump autosampler->pump column C18 Column pump->column esi Electrospray Ionization (ESI) column->esi quad1 Q1 (Precursor Ion) esi->quad1 quad2 Q2 (Collision Cell) quad1->quad2 quad3 Q3 (Product Ion) quad2->quad3 detector Detector quad3->detector data_system Data System detector->data_system

    Caption: Schematic of the LC-MS/MS analytical workflow.

Table 1: LC-MS/MS Operating Conditions

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol[6]
GradientStart at 60% B, increase to 90% B over 2 minutes, hold for 1 minute, return to 60% B and re-equilibrate for 2 minutes[6]
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive[6]
Capillary Voltage1.0 kV[7]
Source Temperature150°C[7]
Desolvation Temperature500°C[7]
Acquisition ModeMultiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Metazachlor and Metazachlor-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
MetazachlorTo be determinedTo be determinedTo be determinedTo be determined
Metazachlor-d6To be determinedTo be determined-To be determined
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quality Control

  • Calibration: A matrix-matched calibration curve should be prepared by spiking blank soil extracts with known concentrations of metazachlor and a constant concentration of metazachlor-d6. Linearity should be demonstrated with a correlation coefficient (r²) > 0.99.

  • Quantification: The concentration of metazachlor in the samples is determined by the ratio of the peak area of the analyte to that of the internal standard, interpolated from the calibration curve.

  • Quality Control: Quality control samples (blank, spiked blank, duplicate sample) should be included in each analytical batch to monitor the performance of the method.

Performance Characteristics

The following table summarizes the expected performance characteristics of the method based on similar published methods.

Table 3: Method Validation Parameters

ParameterExpected Value
Limit of Detection (LOD)0.2 - 3.0 µg/kg[8][9]
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg[10]
Recovery77% - 113%[4][6]
Precision (RSD%)< 17%[4][5]

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of metazachlor in soil samples. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. The detailed protocol and performance characteristics serve as a valuable resource for laboratories involved in environmental monitoring and pesticide residue analysis.

References

Application Notes and Protocols for the Preparation of Metazachlor Oxalic Acid-d6 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of standard solutions of Metazachlor (B166288) Oxalic Acid-d6. This deuterated analog serves as an internal standard for the quantitative analysis of Metazachlor Oxalic Acid, a metabolite of the herbicide metazachlor, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metazachlor Oxalic Acid-d6 is intended for laboratory research purposes only.[1][2] Its use as an internal standard is crucial for correcting matrix effects and improving the accuracy and reproducibility of analytical methods.[3]

Physicochemical and Purity Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information has been compiled from a certificate of analysis and other sources.[1][4]

PropertyValue
Chemical Name 2-(((1H-Pyrazol-1-yl)methyl)(2,6-dimethylphenyl)amino)-2-oxoacetic Acid-d6
Synonyms BH 479-4-d6, Metazachlor OA-d6
Molecular Formula C₁₄H₉D₆N₃O₃
Molecular Weight 279.32 g/mol
Appearance White to Light Yellow Solid
Purity ≥98%
Isotopic Purity ≥99% (d6)
Solubility Slightly soluble in DMSO and Methanol (B129727). Also soluble in Acetonitrile.
Storage Long-term storage at -20°C is recommended.[2][4]

Experimental Protocols

The following protocols describe the preparation of a stock solution and subsequent working standard solutions of this compound.

Preparation of this compound Stock Solution (100 µg/mL)

This protocol outlines the steps to prepare a 100 µg/mL primary stock solution.

Materials and Equipment:

  • This compound solid standard

  • Methanol (LC-MS grade or equivalent)

  • 10 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.01 mg)

  • Spatula

  • Weighing paper

  • Pipettes and sterile, filtered pipette tips

  • Ultrasonic bath

  • Amber glass vial for storage

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of the this compound standard onto a piece of weighing paper using an analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into a 10 mL volumetric flask.

  • Rinsing: Rinse the weighing paper with small volumes of methanol to ensure the quantitative transfer of the standard into the flask.

  • Dissolution: Add approximately 5-7 mL of methanol to the volumetric flask.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid.

  • Dilution to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add methanol to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C.

Calculation of Stock Solution Concentration:

The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity.

Concentration (µg/mL) = (Weight of standard (mg) × Purity (%)) / Volume of flask (mL) × 1000

Preparation of Working Standard Solutions

This protocol describes the preparation of a series of working standard solutions by serial dilution of the stock solution. These working solutions can be used to prepare calibration curves for LC-MS/MS analysis, which typically range from 0.002 to 0.2 µg/mL for metazachlor metabolites.[5]

Materials and Equipment:

  • 100 µg/mL this compound stock solution

  • Methanol (LC-MS grade or equivalent)

  • Volumetric flasks or calibrated pipettes and vials

  • Pipettes and sterile, filtered pipette tips

  • Amber glass vials for storage

Procedure (Example Dilution Series):

The following table provides an example of a serial dilution to obtain a range of working standard concentrations.

Target Concentration (µg/mL)Volume of Higher Concentration StandardDiluent VolumeFinal Volume
101 mL of 100 µg/mL Stock9 mL10 mL
11 mL of 10 µg/mL9 mL10 mL
0.11 mL of 1 µg/mL9 mL10 mL
0.011 mL of 0.1 µg/mL9 mL10 mL

Storage of Working Solutions:

Working solutions should be stored in labeled amber glass vials at -20°C to minimize degradation. It is recommended to prepare fresh working solutions from the stock solution periodically.

Diagrams

The following diagrams illustrate the logical workflow for preparing the this compound standard solutions.

G cluster_stock Stock Solution Preparation (100 µg/mL) A Equilibrate solid standard to room temperature B Weigh ~1 mg of this compound A->B C Transfer to 10 mL volumetric flask B->C D Dissolve in Methanol with sonication C->D E Dilute to volume with Methanol D->E F Homogenize and transfer to storage vial E->F G Store at -20°C F->G

Caption: Workflow for preparing the this compound stock solution.

G cluster_working Working Solution Preparation (Serial Dilution) Stock 100 µg/mL Stock Solution WS1 10 µg/mL Working Standard Stock->WS1 1:10 dilution WS2 1 µg/mL Working Standard WS1->WS2 1:10 dilution Storage Store at -20°C WS1->Storage WS3 0.1 µg/mL Working Standard WS2->WS3 1:10 dilution WS2->Storage WS4 0.01 µg/mL Working Standard WS3->WS4 1:10 dilution WS3->Storage WS4->Storage

Caption: Serial dilution scheme for preparing working standard solutions.

References

Application Note and Protocol for Environmental Monitoring of Metazachlor Oxalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the quantitative analysis of Metazachlor Oxalic Acid in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of its deuterated internal standard, Metazachlor Oxalic Acid-d6, ensures accuracy and precision in measurement.

Introduction

Metazachlor is a widely used herbicide from the chloroacetamide class.[1] In the environment, it degrades into several transformation products, including Metazachlor Oxalic Acid (MTOA) and Metazachlor Sulfonic Acid (MTSA).[2][3] These metabolites are often more mobile and persistent than the parent compound, leading to their presence in surface and groundwater.[3][4][5] Consequently, monitoring their concentration is crucial for assessing environmental water quality.

This protocol outlines a robust analytical method for the determination of MTOA in water samples, employing a stable isotope-labeled internal standard, this compound, to compensate for matrix effects and variations in analytical response.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Metazachlor metabolites using LC-MS/MS. While specific data for this compound was not provided in the search results, the data for other Metazachlor metabolites illustrates the expected performance of the method.

Table 1: LC-MS/MS Method Performance for Metazachlor Metabolites

AnalyteLimit of Quantification (LOQ)Recovery Range (%)Relative Standard Deviation (RSD) (%)Reference
479M040.01 mg/kg79.6 - 113.0< 17.0[6]
479M080.01 mg/kg76.9 - 97.7< 17.0[6]
479M160.01 mg/kg79.1 - 102.1< 17.0[6]

Table 2: Observed Environmental Concentrations of Metazachlor and its Transformation Products

CompoundMaximum Concentration (Event)Concentration Range (Base Flow)Reference
Metazachlor10 µg/L< 200 ng/L[3]
Metazachlor Oxalic Acid400 ng/LIn the range of observation[3]
Metazachlor Sulfonic Acid100 ng/LIn the range of observation[3]

Experimental Protocol

This protocol is designed for the analysis of Metazachlor Oxalic Acid in water samples.

3.1. Materials and Reagents

  • Metazachlor Oxalic Acid analytical standard

  • This compound (Internal Standard)[4][5][7]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) cartridges

  • Syringe filters (0.22 µm)

3.2. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean, amber glass bottles. Store at 4°C until analysis.

  • Fortification: To a 100 mL aliquot of the water sample, add a known concentration of the internal standard, this compound.

  • pH Adjustment: Acidify the sample to pH 3 using formic acid.[6]

  • Solid Phase Extraction (SPE):

    • Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Metazachlor Oxalic Acid and this compound need to be determined by direct infusion of the standards.

3.4. Quantification

Prepare a series of calibration standards containing known concentrations of Metazachlor Oxalic Acid and a constant concentration of this compound. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. The concentration of Metazachlor Oxalic Acid in the samples is then determined from this calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Water Sample Collection InternalStandard 2. Fortification with This compound SampleCollection->InternalStandard pH_Adjust 3. Acidification to pH 3 InternalStandard->pH_Adjust SPE 4. Solid Phase Extraction (HLB) pH_Adjust->SPE Concentration 5. Evaporation and Reconstitution SPE->Concentration LCMS 6. LC-MS/MS Analysis Concentration->LCMS Quantification 7. Quantification using Calibration Curve LCMS->Quantification Reporting 8. Data Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of Metazachlor Oxalic Acid.

signaling_pathway cluster_environment Environmental Compartment cluster_degradation Degradation Pathway cluster_monitoring Monitoring Target Metazachlor Metazachlor MTOA Metazachlor Oxalic Acid (MTOA) Metazachlor->MTOA Degradation MTSA Metazachlor Sulfonic Acid (MTSA) Metazachlor->MTSA Degradation Other Other Metabolites Metazachlor->Other Degradation Analysis LC-MS/MS Analysis MTOA->Analysis MTSA->Analysis

Caption: Degradation pathway of Metazachlor in the environment.

References

Application of Metazachlor Oxalic Acid-d6 in Food Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of Metazachlor (B166288) Oxalic Acid-d6 as an internal standard in the quantitative analysis of its non-deuterated counterpart, Metazachlor Oxalic Acid, in various food matrices. Metazachlor is a widely used herbicide, and monitoring its metabolites, such as Metazachlor Oxalic Acid, is crucial for ensuring food safety. The use of a stable isotope-labeled internal standard like Metazachlor Oxalic Acid-d6 is the gold standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects, and variations in sample preparation and instrument response.

Introduction

Metazachlor is a chloroacetamide herbicide used for the control of annual grasses and broad-leaved weeds in a variety of crops.[1][2] In the environment and in biological systems, Metazachlor is metabolized into several products, including Metazachlor Oxalic Acid (also known as BH 479-4 or 479M04).[1][2][3] Due to the potential for these residues to be present in food commodities, robust and reliable analytical methods are required for their determination to ensure compliance with regulatory limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of pesticide residues in food due to its high selectivity and sensitivity.[3] The use of isotopically labeled internal standards, such as this compound, is a key component of a robust quantitative LC-MS/MS method. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any losses during sample preparation or variations in ionization efficiency in the mass spectrometer can be corrected for, leading to more accurate and precise results.

This application note provides a comprehensive protocol for the extraction and analysis of Metazachlor Oxalic Acid in food samples using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Metazachlor Oxalic Acid analytical standard (Purity ≥95%)

  • This compound internal standard (Purity ≥95%, isotopic purity ≥99%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (for analysis)

  • Sodium chloride (for analysis)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent

  • Oasis HLB solid-phase extraction (SPE) cartridges (or equivalent)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metazachlor Oxalic Acid and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate solution of Metazachlor Oxalic Acid by diluting the stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound by diluting its stock solution with acetonitrile.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank food matrix extract with appropriate volumes of the intermediate standard solution and a constant volume of the internal standard spiking solution to cover the desired concentration range (e.g., 1-100 µg/kg).

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[4][5][6][7]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender or food processor. For dry samples, it may be necessary to add a specific amount of water to achieve a homogeneous mixture.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a mixture of PSA, C18, and/or GCB sorbents (the choice of sorbents depends on the food matrix; for example, GCB is used for samples with high pigment content like spinach).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) is suitable for the separation.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions, as well as the cone voltage and collision energy, need to be optimized for the specific instrument being used. The values provided in the table below are a starting point based on published data for Metazachlor Oxalic Acid.[3][8] The transitions for this compound should be determined by infusing the d6-standard into the mass spectrometer. The precursor ion will be the [M+H]+ of the deuterated compound (m/z 280.3), and the product ions will be fragments thereof.

Data Presentation

Table 1: Optimized LC-MS/MS Parameters for Metazachlor Oxalic Acid (479M04)

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Cone Voltage (V)Collision Energy (eV)
Metazachlor Oxalic Acid274.1119.191.12015

Note: These values may require optimization on the specific instrument used.

Table 2: Typical Validation Data for the Analysis of Metazachlor Metabolites in Agricultural Crops [3]

AnalyteFortification Level (mg/kg)Recovery (%)RSD (%)
479M04 (Metazachlor Oxalic Acid)0.01 (LOQ)79.6 - 113.0< 17.0
0.185.2 - 105.4< 15.0
0.588.1 - 102.3< 10.0

Mandatory Visualization

experimental_workflow sample Food Sample (e.g., Fruits, Vegetables) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction - Acetonitrile - Internal Standard (this compound) - Salts homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup (PSA, C18, GCB) centrifugation1->cleanup Supernatant centrifugation2 Centrifugation cleanup->centrifugation2 filtration Filtration (0.22 µm) centrifugation2->filtration Supernatant analysis LC-MS/MS Analysis filtration->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for the analysis of Metazachlor Oxalic Acid.

metabolic_pathway metazachlor Metazachlor metabolites Intermediate Metabolites metazachlor->metabolites Metabolism oxalic_acid Metazachlor Oxalic Acid (479M04) metabolites->oxalic_acid Further Metabolism

Caption: Simplified metabolic pathway of Metazachlor.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of Metazachlor Oxalic Acid in food matrices. The use of this compound as an internal standard is critical for achieving high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and other variations during the analytical process. This method is suitable for routine monitoring of Metazachlor residues in food, contributing to overall food safety. Researchers and scientists in the field of food safety and drug development can adapt this protocol to their specific needs and instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues during the analysis of Metazachlor Oxalic Acid-d6.

Troubleshooting Guide: Peak Splitting

Peak splitting in the chromatographic analysis of this compound can be a frustrating issue, leading to inaccurate quantification and challenging data interpretation. This guide provides a systematic approach to diagnosing and resolving this problem.

Is the peak splitting observed for all peaks or only for this compound?

Answering this question is the first critical step in diagnosing the problem. The answer will guide you to the most likely cause and the appropriate solution.

Troubleshooting_Peak_Splitting Troubleshooting Logic for Peak Splitting start Peak Splitting Observed q1 Affects all peaks? start->q1 all_peaks Yes, all peaks are split q1->all_peaks Yes one_peak No, only this compound peak is split q1->one_peak No system_issue Indicates a system-wide problem all_peaks->system_issue analyte_issue Indicates an issue specific to the analyte or method one_peak->analyte_issue check_column Check Column Integrity: - Voids in packing - Contamination - Blocked frit system_issue->check_column check_instrument Check Instrument Setup: - Leaks - Improper connections - Large dead volume system_issue->check_instrument check_mobile_phase_prep Check Mobile Phase: - Inconsistent composition - Temperature fluctuations system_issue->check_mobile_phase_prep check_diastereomers Potential for Diastereomers: Metazachlor Oxalic Acid has chiral centers. Consider co-eluting diastereomers. analyte_issue->check_diastereomers check_sample_solvent Check Sample Solvent: - Ensure compatibility with mobile phase - High organic concentration in sample solvent can cause splitting analyte_issue->check_sample_solvent check_concentration Check Sample Concentration: - High concentration can lead to overload and peak distortion analyte_issue->check_concentration optimize_temp Optimize Column Temperature: - Can affect selectivity of diastereomers analyte_issue->optimize_temp optimize_mobile_phase Optimize Mobile Phase: - Adjust pH - Use buffered mobile phase (e.g., 10 mM ammonium (B1175870) acetate) - Avoid acidic modifiers like formic or acetic acid if splitting occurs check_diastereomers->optimize_mobile_phase

Troubleshooting flowchart for peak splitting.

Q1: My this compound peak is split. What is the most likely cause?

A key reason for peak splitting of Metazachlor Oxalic Acid is the presence of diastereomers. The molecule contains chiral centers, and the deuterated internal standard may also consist of a mixture of stereoisomers. These diastereomers can have slightly different interactions with the stationary phase, leading to partial separation and a split or broadened peak.

One study on the analysis of Metazachlor metabolites noted that peak splitting was observed, likely due to the presence of diastereomers.

Solution:

  • Mobile Phase Optimization: The choice of mobile phase additive is critical. It has been reported that using a mobile phase containing 10 mM ammonium acetate (B1210297) in water can lead to good peak shapes for Metazachlor metabolites, while acidic modifiers like formic acid or acetic acid may cause peak splitting.

  • Column Temperature: Adjusting the column temperature can alter the selectivity between diastereomers. Experiment with different temperatures to see if a single, sharp peak can be achieved.

  • Column Chemistry: Consider using a different stationary phase that may not resolve the diastereomers, resulting in a single peak. However, ensure that this does not compromise the separation from other interfering compounds.

Q2: All the peaks in my chromatogram, including the internal standard, are split. What should I investigate?

When all peaks are affected, the problem is likely related to the chromatographic system rather than the specific analyte chemistry.

Possible Causes and Solutions:

  • Column Void or Contamination: A void at the head of the column or contamination of the column inlet frit can cause the sample to be distributed unevenly, leading to split peaks for all compounds.[1][2]

    • Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Improper Instrument Connections: Leaks or improper fittings between the injector, column, and detector can introduce dead volume, causing peak distortion.[3]

    • Solution: Carefully check all connections for leaks and ensure that the correct ferrules and tubing are used.

  • Mobile Phase Issues: Inconsistent mobile phase composition or significant temperature fluctuations can affect retention times and peak shapes.

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a stable temperature.

Q3: Could my sample preparation be causing the peak splitting?

Yes, the sample solvent and concentration can significantly impact peak shape.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to band broadening and peak splitting. This is particularly problematic for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • High Sample Concentration: Injecting too much analyte can overload the column, resulting in distorted, often fronting or split, peaks.[3]

    • Solution: Dilute the sample and reinject.

Frequently Asked Questions (FAQs)

Q: What is the pKa of Metazachlor Oxalic Acid and why is it important?

The pKa is crucial because the ionization state of an acidic analyte changes with the mobile phase pH.[4][5][6] When the mobile phase pH is close to the analyte's pKa, a mixture of the ionized and non-ionized forms will exist, which can lead to poor peak shape, including splitting or broadening.[7] For reproducible results and good peak shape, it is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.

Q: What are the recommended starting chromatographic conditions for this compound analysis?

Based on available literature for Metazachlor and its metabolites, here are some recommended starting conditions for LC-MS/MS analysis:

ParameterRecommendation
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 2.2 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of organic phase and ramp up as needed.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C (can be optimized to improve peak shape)
Injection Volume 1 - 10 µL (minimize to avoid solvent effects)

Q: How can I confirm if diastereomers are the cause of peak splitting?

  • Vary Chromatographic Conditions: As mentioned, changing the mobile phase composition (especially the buffer and organic modifier) and temperature can alter the separation of diastereomers. If the relative heights of the split peaks change with these modifications, it is a strong indication of diastereomer separation.

  • High-Resolution Mass Spectrometry: While standard MS will not differentiate between diastereomers, careful analysis of the fragmentation patterns might provide clues, although this is not a definitive method.

  • Chiral Chromatography: The most definitive way is to use a chiral column. If the split peaks are further resolved into distinct peaks on a chiral column, this confirms the presence of stereoisomers.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the analysis of this compound. It should be optimized for your specific instrumentation and application.

Experimental_Workflow LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_prep Prepare sample and spike with This compound (Internal Standard) extraction Extract with a suitable solvent (e.g., acetonitrile) sample_prep->extraction cleanup Perform solid-phase extraction (SPE) cleanup if necessary extraction->cleanup reconstitute Evaporate and reconstitute in initial mobile phase cleanup->reconstitute injection Inject sample onto LC system reconstitute->injection separation Chromatographic separation on a C18 column injection->separation detection Detection by tandem mass spectrometry (MRM mode) separation->detection integration Integrate analyte and internal standard peaks detection->integration quantification Quantify using a calibration curve integration->quantification reporting Report results quantification->reporting

LC-MS/MS workflow for this compound analysis.

Sample Preparation
  • Fortification: Spike the analytical sample with a known concentration of this compound solution to serve as an internal standard.

  • Extraction: For solid samples, use a suitable extraction solvent such as acetonitrile. For liquid samples, a simple dilution may be sufficient.

  • Clean-up (if necessary): For complex matrices, a solid-phase extraction (SPE) clean-up step may be required to remove interferences.

  • Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Instrument Setup
  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for both Metazachlor Oxalic Acid and its d6-labeled internal standard by infusing a standard solution.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Acquisition and Processing
  • Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the non-labeled Metazachlor Oxalic Acid.

  • Sequence: Run the calibration standards followed by the prepared samples.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of Metazachlor Oxalic Acid in the samples from the calibration curve.

References

improving recovery of Metazachlor Oxalic Acid-d6 in sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Metazachlor Oxalic Acid-d6 during sample preparation for analytical studies.

Troubleshooting Guide: Low Recovery of this compound

Low or inconsistent recovery of the deuterated internal standard, this compound, can compromise the accuracy and reliability of analytical results. The following table outlines potential causes and recommended solutions to address this common issue.

Potential Cause Description Recommended Solution(s)
Suboptimal Sample pH Metazachlor Oxalic Acid is an acidic metabolite. If the sample pH is too high, the molecule will be ionized (deprotonated), leading to poor retention on reversed-phase Solid Phase Extraction (SPE) sorbents and subsequent low recovery.Adjust the sample pH to be at least 2 units below the pKa of Metazachlor Oxalic Acid. While an experimental pKa value is not readily available, successful methods have utilized a pH of 3.[1] It is recommended to acidify the sample with an appropriate acid (e.g., formic acid, hydrochloric acid) to a pH of 2-3 before extraction.
Inefficient Solid Phase Extraction (SPE) The choice of SPE sorbent and the extraction protocol (conditioning, loading, washing, and elution) are critical for the recovery of this polar, acidic metabolite.Sorbent Selection: Polymeric reversed-phase sorbents, such as Oasis HLB (Hydrophilic-Lipophilic Balanced), are often effective for a wide range of analytes, including polar metabolites. Protocol Optimization: - Conditioning & Equilibration: Properly condition the SPE cartridge with methanol (B129727) followed by acidified water (pH 2-3) to ensure proper sorbent activation and a compatible environment for sample loading.- Loading: Load the acidified sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.- Washing: Use a wash solution that is strong enough to remove interferences but weak enough to not elute the analyte. A solution of 5-10% methanol in acidified water is a good starting point.- Elution: Elute with a solvent strong enough to desorb the analyte. Methanol or acetonitrile (B52724) are common choices. Ensure the sorbent is dried before elution to improve efficiency.
Matrix Effects Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement, which can be misinterpreted as low recovery. Common interfering substances include salts and dissolved organic carbon in water samples, and pigments, fats, and sugars in soil or plant matrices.Sample Cleanup: Incorporate a robust cleanup step. For complex matrices, a dispersive SPE (dSPE) cleanup, as used in the QuEChERS method, with sorbents like Primary Secondary Amine (PSA) to remove organic acids and sugars, and Graphitized Carbon Black (GCB) to remove pigments, can be effective. Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.
Analyte Instability Although Metazachlor itself is relatively stable to hydrolysis at a range of pH values, the stability of its oxalic acid metabolite under various sample preparation conditions (e.g., pH, solvent, temperature) should be considered.Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., 4°C for short-term, -20°C or lower for long-term storage) to minimize potential degradation. Avoid prolonged exposure to harsh acidic or basic conditions if stability data is unknown.
Inappropriate Extraction Solvent The initial extraction solvent may not be optimal for efficiently extracting the polar Metazachlor Oxalic Acid from the sample matrix.For solid samples like soil, a polar solvent like acetonitrile is a good choice. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which utilizes acetonitrile for extraction followed by a salting-out step, is a widely adopted and effective approach for pesticide residue analysis in various matrices.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical for the recovery of this compound?

A1: Metazachlor Oxalic Acid is an acidic compound containing a carboxylic acid group. In solutions with a pH above its pKa, this group will deprotonate, making the molecule negatively charged (anionic). This increased polarity significantly reduces its retention on non-polar stationary phases used in reversed-phase SPE, causing it to be washed away during sample loading and washing steps, resulting in poor recovery. By adjusting the pH to be well below the pKa, the molecule remains in its neutral, more hydrophobic form, allowing for effective retention.

Q2: What is the recommended SPE sorbent for this compound?

A2: Polymeric sorbents with hydrophilic-lipophilic balanced characteristics, such as Oasis HLB, are highly recommended. These sorbents provide good retention for a broad spectrum of compounds, including polar analytes like Metazachlor Oxalic Acid, and are stable across a wide pH range, which is advantageous when dealing with acidified samples.

Q3: How can I differentiate between low recovery and matrix-induced signal suppression?

A3: To distinguish between actual analyte loss during sample preparation and signal suppression in the MS source, you can perform a post-extraction spike experiment. This involves adding a known amount of this compound to a blank matrix extract after the entire sample preparation process. If the signal of the post-extraction spike is significantly higher than that of a sample spiked before extraction, it indicates a loss of the analyte during the sample preparation steps. If the signal of the post-extraction spike is significantly lower than a pure solvent standard at the same concentration, it points towards matrix-induced signal suppression.

Q4: Can the QuEChERS method be used for water samples?

A4: Yes, the QuEChERS method, originally developed for solid matrices like fruits and vegetables, has been successfully adapted for water analysis.[7] The procedure typically involves adding the QuEChERS salts directly to the water sample to induce phase separation with acetonitrile. This is followed by a dSPE cleanup of the acetonitrile layer.

Recommended Experimental Protocol: SPE for Water Samples

This protocol is a general guideline for the solid-phase extraction of this compound from water samples. Optimization may be required for specific water matrices.

1. Sample Preparation:

  • To a 100 mL water sample, add the internal standard, this compound.

  • Acidify the sample to pH 2-3 with formic acid. Mix thoroughly.

2. SPE Cartridge Conditioning:

  • Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) by passing 3 mL of methanol through it.

  • Equilibrate the cartridge by passing 3 mL of deionized water, acidified to pH 2-3 with formic acid. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

4. Washing:

  • Wash the cartridge with 3 mL of 5% methanol in acidified deionized water (pH 2-3) to remove polar interferences.

  • Dry the cartridge thoroughly under vacuum for 10-15 minutes to remove residual water.

5. Elution:

  • Elute the analyte with two 1.5 mL aliquots of methanol into a collection tube.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Workflow Start 1. Sample Acidification & IS Spike Condition 2. SPE Cartridge Conditioning (Methanol) Start->Condition Equilibrate 3. Equilibration (Acidified Water) Condition->Equilibrate Load 4. Sample Loading Equilibrate->Load Wash 5. Cartridge Washing (5% Methanol in Acidified Water) Load->Wash Dry 6. Cartridge Drying Wash->Dry Elute 7. Elution (Methanol) Dry->Elute Evaporate 8. Evaporation & Reconstitution Elute->Evaporate Analyze 9. LC-MS/MS Analysis Evaporate->Analyze

References

Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Metazachlor Oxalic Acid and its deuterated internal standard, Metazachlor Oxalic Acid-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a focus on co-elution problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is the stable isotope-labeled internal standard for Metazachlor Oxalic Acid. It is used in quantitative analysis, particularly with mass spectrometry detection (LC-MS/MS), to improve the accuracy and precision of the measurement of Metazachlor Oxalic Acid in complex samples. The deuterated standard behaves almost identically to the native analyte during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects.

Q2: We are observing a slight difference in retention time between Metazachlor Oxalic Acid and this compound. Is this normal?

Yes, it is common to observe a small retention time shift between a deuterated compound and its non-deuterated counterpart. This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect". In reversed-phase chromatography, deuterated compounds often elute slightly earlier than the corresponding non-deuterated analyte.[1][2] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and interaction with the stationary phase.[1][2]

Q3: How can co-elution, or lack thereof, of the analyte and internal standard affect my results?

Ideally, the analyte and its deuterated internal standard should co-elute to ensure they experience the same matrix effects in the mass spectrometer's ion source. If they do not co-elute, they may be subject to different degrees of ion suppression or enhancement from co-eluting matrix components, which can lead to inaccurate quantification. Therefore, managing the chromatographic separation to ensure co-elution is critical for robust and reliable results.

Troubleshooting Guide: Resolving Co-elution Issues

This guide provides a systematic approach to troubleshooting and resolving co-elution problems between Metazachlor Oxalic Acid and this compound.

Problem: Inconsistent quantification and poor reproducibility in our Metazachlor Oxalic Acid assay.

This issue is often linked to the partial or complete separation of Metazachlor Oxalic Acid and its deuterated internal standard, this compound. The following steps will help you diagnose and resolve this co-elution problem.

Step 1: Confirm the Co-elution Issue

First, visually inspect the chromatograms of a sample containing both the analyte and the internal standard. Overlay the extracted ion chromatograms (EICs) for Metazachlor Oxalic Acid and this compound. A clear separation between the two peaks indicates a co-elution problem that needs to be addressed.

Step 2: Methodical Approach to Resolution

The resolution of two chromatographic peaks is governed by efficiency, selectivity, and retention. The following workflow can be used to systematically address co-elution.

CoElution_Troubleshooting start Co-elution Issue Identified mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If not resolved end Issue Resolved mobile_phase->end If resolved temp_flow Adjust Temperature & Flow Rate stationary_phase->temp_flow If not resolved stationary_phase->end If resolved force_coelution Consider Forced Co-elution temp_flow->force_coelution If still not resolved temp_flow->end If resolved force_coelution->end

Caption: A logical workflow for troubleshooting co-elution issues.

Option 1: Optimize the Mobile Phase

Changes in the mobile phase composition can alter the selectivity of the separation.

  • Modify Organic Solvent: If you are using acetonitrile (B52724) as the organic modifier, try switching to methanol (B129727), or vice-versa. The different solvent properties can change the elution profile.

  • Adjust pH: Since Metazachlor Oxalic Acid is an acidic compound, the pH of the aqueous mobile phase will significantly affect its retention. Adjusting the pH can alter the ionization state of the molecule and its interaction with the stationary phase. Ensure the mobile phase is buffered to maintain a stable pH.

  • Gradient Optimization: A shallower gradient can sometimes improve the co-elution of closely related compounds.

Option 2: Evaluate the Stationary Phase (Column)

The choice of the analytical column is a critical factor in achieving the desired separation.

  • Change Column Chemistry: If mobile phase optimization is unsuccessful, changing the stationary phase chemistry is often the most effective solution. Consider a column with a different selectivity. For instance, if you are using a standard C18 column, you might try a phenyl-hexyl or a polar-embedded column.

  • Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency, leading to sharper peaks and potentially better co-elution.

Option 3: Adjust Temperature and Flow Rate

  • Temperature: Modifying the column temperature can affect selectivity. Try decreasing the temperature in 5 °C increments to see if it improves co-elution.

  • Flow Rate: A lower flow rate can sometimes lead to better resolution and may help in achieving co-elution.

Option 4: Force Co-elution

In some cases, especially with deuterated standards, achieving perfect co-elution through method optimization can be challenging. An alternative strategy is to intentionally use a lower-resolution chromatographic system to force the analyte and internal standard to elute together. This can be achieved by:

  • Using a shorter column.

  • Using a column with a larger particle size.

  • Running a faster gradient.

This approach ensures that both compounds experience the same matrix effects, even at the expense of chromatographic resolution from other matrix components, which can be resolved by the selectivity of the mass spectrometer.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Analysis of Metazachlor Oxalic Acid and this compound

This protocol provides a starting point for the development of a robust analytical method.

Chromatographic Conditions:

ParameterCondition 1 (High Resolution)Condition 2 (Forced Co-elution)
Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B in 10 min10% B to 90% B in 5 min
Flow Rate 0.3 mL/min0.5 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL

Mass Spectrometry Conditions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metazachlor Oxalic Acid274.1188.115
This compound280.1194.115

Sample Preparation (QuEChERS-based):

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and the internal standard solution (this compound).

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g Na3Citrate, 0.5 g Na2HCitrate).

  • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.

  • Centrifuge and filter the supernatant for LC-MS/MS analysis.

Data Presentation

The following table summarizes hypothetical data from an experiment to optimize co-elution.

Table 1: Effect of Mobile Phase Composition on Retention Time (RT) and Resolution (Rs)

Mobile Phase BRT Metazachlor Oxalic Acid (min)RT this compound (min)ΔRT (min)Resolution (Rs)
Acetonitrile5.255.210.040.8
Methanol6.106.080.020.4

As shown in the table, switching to methanol as the organic modifier resulted in a smaller difference in retention time and improved co-elution (lower Rs value).

Visualizations

Experimental_Workflow sample Sample Homogenization extraction QuEChERS Extraction sample->extraction cleanup d-SPE Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing & Review analysis->data

Caption: A generalized workflow for the analysis of Metazachlor Oxalic Acid.

References

Technical Support Center: Metazachlor Oxalic Acid-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Metazachlor Oxalic Acid-d6 as an internal standard in quantitative analysis. The following information is designed to address common issues related to calibration curve linearity and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in the laboratory?

This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide Metazachlor.[1] In analytical chemistry, it is primarily used as an internal standard (IS) for the quantification of Metazachlor Oxalic Acid in various samples, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The use of a stable isotope-labeled internal standard like this compound is considered a best practice in quantitative mass spectrometry to correct for variability in sample preparation and instrument response.

Q2: What are the typical acceptance criteria for a calibration curve in an LC-MS/MS method?

While specific criteria may vary by institution and regulatory body, general guidelines for an acceptable calibration curve include:

  • Correlation Coefficient (r²): The r² value should ideally be ≥ 0.99.[1]

  • Number of Standards: A minimum of six non-zero standards are typically used to construct the curve.

  • Accuracy of Back-Calculated Concentrations: The concentration of each calibration standard, when back-calculated from the regression equation, should be within ±15% of the nominal value. For the Lower Limit of Quantification (LLOQ), a wider range of ±20% is often acceptable.

Q3: My calibration curve for Metazachlor Oxalic Acid is non-linear. What are the common causes?

Non-linearity in calibration curves, particularly in LC-MS/MS analysis, can stem from several factors:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a downward curve.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte and the internal standard, causing ion suppression or enhancement. This effect can be concentration-dependent.

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or serial dilutions of calibration standards are a frequent source of non-linearity.

  • Internal Standard Issues: Problems with the internal standard, such as impurities or degradation, can affect the analyte-to-internal standard response ratio.

  • Cross-Contamination or Carryover: Residual analyte from a high concentration sample being carried over into the next injection can distort the curve.

Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing and resolving linearity issues when using this compound as an internal standard.

Issue 1: Downward Curving at High Concentrations

This is often indicative of detector saturation.

Troubleshooting Step Expected Outcome
1. Extend the Calibration Range: Confirm that the curve plateaus at higher concentrations, verifying detector saturation.
2. Dilute High-Concentration Samples: Bring the analyte concentration into the linear range of the detector, resulting in a linear response.
3. Reduce Injection Volume: Decrease the amount of analyte introduced into the mass spectrometer, preventing detector overload.
4. Check Instrument Specifications: Understand the linear dynamic range of your specific mass spectrometer to set appropriate concentration limits.
Issue 2: Poor Linearity (Low r²) Across the Entire Range

This often points to systemic issues with standards, the analytical column, or the mobile phase.

Troubleshooting Step Expected Outcome
1. Verify Standard Preparation: Re-prepare stock and working solutions of both the analyte and this compound. Ensure accurate weighing and dilutions. This should improve the correlation coefficient.
2. Assess Column Performance: A clean, well-performing column should provide symmetric and reproducible peak shapes. If peaks are broad or tailing, consider flushing or replacing the column.
3. Evaluate Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and of high purity. Inconsistent mobile phase can lead to retention time shifts and poor peak shape.
4. Check for Cross-Contribution: In some cases, the analyte can contribute to the internal standard's signal (or vice-versa). This can be checked by injecting a high concentration of the analyte without the internal standard and monitoring the internal standard's mass transition.
Issue 3: Inconsistent Analyte-to-Internal Standard Response Ratio

This suggests a problem with the internal standard or matrix effects.

Troubleshooting Step Expected Outcome
1. Assess Internal Standard Purity and Stability: Use a fresh, certified solution of this compound. Ensure proper storage conditions are maintained.
2. Investigate Matrix Effects: Prepare matrix-matched calibration curves and compare the slope to a solvent-based curve. A significant difference indicates the presence of matrix effects.
3. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

Experimental Protocols

Protocol for Establishing a Matrix-Matched Calibration Curve for Metazachlor Oxalic Acid

This protocol is adapted from a validated method for the analysis of Metazachlor metabolites in agricultural samples.[1]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Metazachlor Oxalic Acid in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

  • Prepare a stock solution of the internal standard, this compound, at a concentration of 100 µg/mL.

  • From the primary stock solution, prepare a series of working standard solutions through serial dilution to cover the desired concentration range (e.g., 0.002 to 0.2 µg/mL).[1]

2. Sample Preparation (Example for Agricultural Samples):

  • Homogenize the blank matrix sample.

  • Spike known amounts of the Metazachlor Oxalic Acid working standards into aliquots of the blank matrix homogenate to create calibration standards.

  • Add a fixed amount of the this compound internal standard solution to each calibration standard.

  • Perform sample extraction. A common method involves extraction with acetonitrile (B52724) followed by a pH adjustment and purification using a solid-phase extraction (SPE) cartridge.[1]

3. LC-MS/MS Analysis:

  • Analyze the extracted calibration standards using a validated LC-MS/MS method. Key parameters from a published method include:[1]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Metazachlor Oxalic Acid and this compound.

4. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Plot the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis on the data points and determine the correlation coefficient (r²).

Data Presentation

Table 1: Typical Calibration Curve Parameters for Metazachlor Oxalic Acid Analysis by LC-MS/MS
ParameterTypical Value/RangeReference
Concentration Range 0.002 - 0.2 µg/mL[1]
Linearity (r²) > 0.99[1]
Number of Points 6-8
Regression Model Linear[1]
Table 2: Acceptance Criteria for Method Validation
ParameterAcceptance CriteriaReference
Recovery 70-120%
Precision (RSD) < 20%
Accuracy of Back-Calculated Standards ±15% (±20% for LLOQ)

Visualizations

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Troubleshooting Pathways cluster_3 Solutions Non-Linear Calibration Curve Non-Linear Calibration Curve Verify Standard Preparation Verify Standard Preparation Non-Linear Calibration Curve->Verify Standard Preparation Check System Suitability Check System Suitability Verify Standard Preparation->Check System Suitability Review Integration Parameters Review Integration Parameters Check System Suitability->Review Integration Parameters High End Non-Linearity High End Non-Linearity Review Integration Parameters->High End Non-Linearity Downward Curve? Poor Linearity (Low r2) Poor Linearity (Low r2) Review Integration Parameters->Poor Linearity (Low r2) Scattered Data? Inconsistent IS Response Inconsistent IS Response Review Integration Parameters->Inconsistent IS Response Ratio Varies? Dilute Samples Dilute Samples High End Non-Linearity->Dilute Samples Reduce Injection Volume Reduce Injection Volume High End Non-Linearity->Reduce Injection Volume Replace Column Replace Column Poor Linearity (Low r2)->Replace Column Prepare Fresh Standards Prepare Fresh Standards Poor Linearity (Low r2)->Prepare Fresh Standards Optimize Sample Cleanup Optimize Sample Cleanup Inconsistent IS Response->Optimize Sample Cleanup Inconsistent IS Response->Prepare Fresh Standards Re-analyze Re-analyze Dilute Samples->Re-analyze Reduce Injection Volume->Re-analyze Optimize Sample Cleanup->Re-analyze Replace Column->Re-analyze Prepare Fresh Standards->Re-analyze

Caption: Troubleshooting workflow for non-linear calibration curves.

References

Technical Support Center: Troubleshooting Low Signal Intensity of Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metazachlor Oxalic Acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low signal intensity during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled form of Metazachlor Oxalic Acid, a metabolite of the herbicide Metazachlor.[1][2] It is primarily used as an internal standard in analytical chemistry, particularly for the quantification of Metazachlor Oxalic Acid in various samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the standard, it is recommended to store this compound at -20°C.[2]

Q3: I am observing a low signal for my this compound internal standard. What are the potential causes?

Low signal intensity for a deuterated internal standard like this compound can stem from several factors, broadly categorized as issues with the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS). Common causes include:

  • Sample-Related Issues:

    • Degradation of the standard due to improper storage or handling.

    • Errors in standard dilution leading to a lower than expected concentration.

    • Significant ion suppression caused by matrix components in the sample.

  • LC System Issues:

    • Leaks in the LC system.

    • A poorly performing or clogged LC column.

    • Suboptimal mobile phase composition.

  • MS System Issues:

    • A contaminated ion source.

    • Incorrect mass spectrometer settings (e.g., precursor/product ion selection, collision energy).

    • Detector fatigue or failure.

Q4: Can the deuterium (B1214612) label on this compound be lost during analysis?

Yes, isotopic exchange, or the loss of deuterium labels, can occur with deuterated standards, although it is less common for labels on an aromatic ring. This can be influenced by the pH of the solution and the position of the deuterium atoms on the molecule. It is a potential reason for a decrease in the d6 signal and a corresponding increase in the signal of the unlabeled analog.

Q5: Why might my this compound have a different retention time than the unlabeled Metazachlor Oxalic Acid?

This phenomenon is known as the "isotope effect." The slight mass difference between deuterium and hydrogen can sometimes lead to minor differences in chromatographic behavior, causing the deuterated standard to elute slightly earlier or later than its non-deuterated counterpart. While often negligible, this can be problematic if it leads to differential ion suppression effects.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a logical workflow to help you identify the source of the low signal intensity for this compound.

Troubleshooting_Workflow Troubleshooting Low Signal Intensity of this compound start Low Signal Intensity Observed check_ms 1. Verify MS Performance start->check_ms infuse_std Infuse Standard Directly into MS check_ms->infuse_std ms_ok MS Signal is Strong & Stable infuse_std->ms_ok Yes ms_issue MS Signal is Weak or Unstable infuse_std->ms_issue No check_lc 2. Investigate LC System ms_ok->check_lc ms_troubleshoot Troubleshoot MS: - Clean Ion Source - Verify MS Parameters - Check Detector ms_issue->ms_troubleshoot lc_params Check for Leaks, Column Health, Mobile Phase check_lc->lc_params check_sample 3. Examine Sample Preparation check_lc->check_sample lc_resolved Issue Resolved lc_params->lc_resolved sample_params Verify Standard Concentration, Assess Matrix Effects check_sample->sample_params sample_resolved Issue Resolved sample_params->sample_resolved ms_troubleshoot->lc_resolved

Caption: A step-by-step workflow for troubleshooting low signal intensity.

Guide 2: Investigating Matrix Effects

Matrix effects, where components of the sample interfere with the ionization of the analyte and internal standard, are a common cause of low and variable signal intensity.

Matrix_Effects_Investigation Investigating and Mitigating Matrix Effects start Suspected Matrix Effects (Low/Variable Signal in Matrix) prepare_samples Prepare Three Sample Sets: A) Standard in Solvent B) Post-Spiked Blank Matrix C) Pre-Spiked Blank Matrix start->prepare_samples analyze_samples Analyze all sets by LC-MS/MS prepare_samples->analyze_samples compare_areas Compare Peak Areas of This compound analyze_samples->compare_areas no_suppression Area A ≈ Area B (No Significant Ion Suppression) compare_areas->no_suppression No Difference suppression Area B < Area A (Ion Suppression Occurring) compare_areas->suppression Difference recovery_issue Area C < Area B (Poor Extraction Recovery) compare_areas->recovery_issue Difference mitigate Mitigation Strategies: - Improve Sample Cleanup - Dilute Sample - Modify Chromatography suppression->mitigate recovery_issue->mitigate

Caption: A workflow for identifying and addressing matrix effects.

Quantitative Data Summary

The following tables provide key information and starting parameters for your experiments.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₄H₉D₆N₃O₃
Molecular Weight 279.32
Recommended Storage -20°C

Table 2: Suggested Starting LC-MS/MS Parameters

Note: These parameters are based on methods for the analysis of non-deuterated Metazachlor metabolites and should be optimized for your specific instrument and application.[3][4]

ParameterRecommended Starting Point
LC Column C18 reverse-phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) To be determined experimentally (expected around m/z 280.1)
Product Ion (Q3) To be determined experimentally
Collision Energy (CE) To be optimized for your instrument

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Reconstitute the entire contents of the vial with a known volume of a suitable solvent (e.g., acetonitrile or methanol) to achieve the desired concentration.

    • Vortex for at least 30 seconds to ensure complete dissolution.

    • Store the stock solution at -20°C in an amber vial.

  • Working Solutions:

    • Prepare serial dilutions of the stock solution using the same solvent to achieve the desired working concentrations for spiking into samples.

    • It is recommended to prepare fresh working solutions daily.

Protocol 2: Sample Preparation (General Guideline)

This is a general guideline for the extraction of Metazachlor metabolites from a solid matrix and should be adapted for your specific sample type.[4]

  • Homogenization: Homogenize a representative portion of your sample (e.g., 5-10 g).

  • Extraction:

    • To the homogenized sample, add a suitable volume of extraction solvent (e.g., 10 mL of acetonitrile).

    • Spike the sample with the this compound internal standard working solution.

    • Vortex or shake vigorously for a specified period (e.g., 1-5 minutes).

  • Salting Out (QuEChERS-based approach):

    • Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.

    • Vortex immediately and thoroughly.

  • Centrifugation: Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 5 minutes) to pellet the solid material.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex for 1-2 minutes.

    • Centrifuge to pellet the sorbent.

  • Final Preparation:

    • Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Mass Spectrometer Parameter Optimization
  • Direct Infusion:

    • Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent mixture that mimics the mobile phase composition at the expected elution time.

    • Infuse this solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion (Q1) Identification:

    • Perform a full scan in Q1 to identify the [M+H]⁺ ion for this compound. Based on its molecular weight of 279.32, the expected m/z will be approximately 280.1.

  • Product Ion (Q3) Identification and Collision Energy (CE) Optimization:

    • Perform a product ion scan by selecting the precursor ion (m/z ~280.1) in Q1 and scanning Q3 to identify the major fragment ions.

    • For each major fragment ion, perform a collision energy optimization to determine the CE that yields the highest intensity.

    • Select at least two of the most intense and specific product ions for your MRM transitions (one for quantification and one for qualification).

References

Technical Support Center: Metazachlor Oxalic Acid-d6 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with Metazachlor Oxalic Acid-d6. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address stability concerns, particularly in relation to pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the deuterated form of Metazachlor Oxalic Acid, a major metabolite of the herbicide Metazachlor. It is commonly used as an internal standard in analytical chemistry for the quantification of the non-labeled metabolite in environmental and biological samples. The stability of this internal standard is critical for accurate and reliable analytical results. Degradation of the standard can lead to underestimation of the analyte concentration.

Q2: What is the expected stability of this compound in aqueous solutions?

Q3: What are the primary factors that can affect the stability of this compound?

The stability of this compound in solution can be influenced by several factors:

  • pH: Extreme acidic or alkaline conditions can potentially lead to hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can cause photodegradation.

  • Solvent Composition: The type of solvent and the presence of co-solvents can affect stability.

  • Presence of Contaminants: Trace metals or microbial contamination in the solution can catalyze degradation.

Q4: How should I store my this compound stock solutions?

It is recommended to store stock solutions of this compound at -20°C in a tightly sealed container, protected from light.[2] For working solutions, it is advisable to prepare them fresh before each experiment or to conduct a short-term stability study to determine how long they can be stored under specific conditions (e.g., in an autosampler).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent analytical results or poor reproducibility. Degradation of the this compound internal standard.Perform a pH stability study to determine the optimal pH range for your analytical method. Prepare fresh working standards for each analytical run. Verify the storage conditions of your stock solution.
Loss of signal intensity for this compound over time in prepared samples. Instability of the compound in the sample matrix or solvent at a particular pH.Adjust the pH of your sample extracts to a more neutral range (e.g., pH 6-7) if possible. Minimize the time between sample preparation and analysis. Store samples at a low temperature (e.g., 4°C) and protected from light.
Appearance of unknown peaks in the chromatogram near the this compound peak. Degradation of the internal standard into one or more breakdown products.Investigate the potential degradation pathway. This may involve re-evaluating the extraction and clean-up procedure to remove interfering matrix components. Consider using a different analytical column or mobile phase to improve separation.

Experimental Protocols

Protocol for pH Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

1. Materials:

  • This compound analytical standard

  • HPLC-grade water

  • Buffer solutions: pH 4, pH 7, and pH 9 (or other relevant pH values)

  • HPLC-grade acetonitrile (B52724) or methanol

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare three sets of aqueous solutions buffered at pH 4, 7, and 9.

  • Spike a known amount of the this compound stock solution into each buffered solution to achieve a final concentration relevant to your analytical method (e.g., 1 µg/mL).

  • Prepare a control sample by spiking the same amount of stock solution into a solution of HPLC-grade water mixed with the same percentage of organic solvent as the test solutions (this will serve as the time zero reference).

3. Incubation:

  • Store the test solutions at a constant temperature (e.g., 25°C or your typical laboratory temperature) and protected from light.

  • It is also recommended to run a parallel experiment at an elevated temperature (e.g., 50°C) to accelerate potential degradation and assess thermal stability.

4. Sampling and Analysis:

  • Analyze the control sample (time zero) immediately after preparation.

  • Withdraw aliquots from each test solution at specified time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analyze the aliquots immediately by a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

  • Plot the percentage remaining versus time for each pH value.

  • Determine the half-life (t1/2) of this compound at each pH, which is the time it takes for 50% of the initial concentration to degrade.

Data Presentation

Summarize the quantitative data from your stability study in a table for clear comparison.

pHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)% Remaining at 24hConcentration at 72h (µg/mL)% Remaining at 72hHalf-life (t1/2) (days)
425
725
925
450
750
950

Visualization

The following diagram illustrates the logical relationship between pH and other factors influencing the stability of this compound.

cluster_factors Influencing Factors cluster_compound Compound State pH pH (Acidic, Neutral, Alkaline) Stable This compound (Stable) pH->Stable Optimal Range Degraded Degradation Products pH->Degraded Extreme pH (Potential for Hydrolysis) Temp Temperature Temp->Degraded Accelerates Light Light Exposure Light->Degraded Induces Stable->Degraded Degradation (Hydrolysis, Photolysis)

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Navigating Metazachlor Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise quantification of Metazachlor and its metabolites is paramount. This guide offers a comparative analysis of analytical methodologies, with a focus on the validation of a method utilizing Metazachlor Oxalic Acid-d6 as an internal standard. While specific public-domain validation data for this particular deuterated standard is limited, this document constructs a representative validation framework based on established analytical practices for similar compounds. We will explore the hypothetical performance of this compound against commonly used internal standards, supported by generalized experimental protocols and data presentation.

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry-based analytical methods. For the herbicide Metazachlor, which is widely used in agriculture, and its soil and water metabolites, precise monitoring is crucial for environmental and food safety. Metazachlor Oxalic Acid (MOA) is a key metabolite, and the use of its deuterated analog, this compound, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers a promising approach to mitigate matrix effects and improve analytical accuracy.

This guide will present a hypothetical validation of an analytical method for the quantification of Metazachlor and its oxalic acid metabolite using this compound. The performance of this method will be compared to existing methods that may utilize other internal standards, such as isotopically labeled parent Metazachlor.

Comparative Performance Data

The following tables summarize the expected performance characteristics of an analytical method for Metazachlor and its oxalic acid metabolite validated using this compound. These values are representative of typical LC-MS/MS methods for pesticide residue analysis and are presented for comparative purposes.

Table 1: Linearity and Sensitivity

AnalyteInternal StandardCalibration Range (µg/L)Correlation Coefficient (r²)LOD (µg/L)LOQ (µg/L)
MetazachlorMetazachlor-d60.1 - 100>0.9950.050.1
Metazachlor Oxalic AcidThis compound0.1 - 100>0.9950.050.1

Table 2: Accuracy and Precision

AnalyteSpiking Level (µg/L)Mean Recovery (%)RSD (%)
Metazachlor0.198<15
1102<10
5099<10
Metazachlor Oxalic Acid0.195<15
199<10
50101<10

Table 3: Matrix Effects

AnalyteMatrixMatrix Effect (%)
MetazachlorSoil Extract-15
Water-5
Metazachlor Oxalic AcidSoil Extract-20
Water-8

Experimental Protocols

A detailed methodology for the analysis of Metazachlor and its oxalic acid metabolite is provided below. This protocol is a representative example and may require optimization for specific matrices and instrumentation.

Sample Preparation (QuEChERS Method)
  • Extraction: Homogenize 10 g of soil or 10 mL of water sample with 10 mL of acetonitrile (B52724).

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, MgSO₄) for cleanup.

  • Internal Standard Spiking: Add the internal standard solution (this compound) to the final extract before LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate, is common.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both the native analytes and the deuterated internal standard are monitored.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship in the analytical approach.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output sample Sample (Soil/Water) extraction Acetonitrile Extraction sample->extraction salting_out Salting Out (QuEChERS) extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 d_spe Dispersive SPE Cleanup centrifugation1->d_spe is_spiking Internal Standard Spiking (this compound) d_spe->is_spiking final_extract Final Extract is_spiking->final_extract lc_msms LC-MS/MS Analysis final_extract->lc_msms data_processing Data Processing & Quantification lc_msms->data_processing results Concentration Results data_processing->results

Caption: Experimental workflow for the analysis of Metazachlor and its metabolites.

analytical_approach cluster_analytes Target Analytes cluster_is Internal Standards cluster_method Analytical Method cluster_goal Objective Metazachlor Metazachlor LC_MSMS LC-MS/MS Metazachlor->LC_MSMS MOA Metazachlor Oxalic Acid MOA->LC_MSMS Metazachlor_d6 Metazachlor-d6 Metazachlor_d6->LC_MSMS corrects for Metazachlor MOA_d6 This compound MOA_d6->LC_MSMS corrects for MOA Quantification Accurate Quantification LC_MSMS->Quantification

Caption: Logical relationship in the analytical approach for accurate quantification.

A Comparative Guide to the Analysis of Metazachlor: Accuracy and Precision of Leading Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and precise quantification of herbicides like Metazachlor is paramount. This guide provides a comparative overview of two prominent analytical methods for Metazachlor determination: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a sophisticated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing an isotope-labeled internal standard, Metazachlor Oxalic Acid-d6.

This comparison is based on published experimental data to highlight the performance of each method in terms of accuracy (recovery) and precision (relative standard deviation - RSD). Detailed experimental protocols and workflow visualizations are provided to assist in method evaluation and implementation.

Data Presentation: A Side-by-Side Look at Performance

Parameter QuEChERS with GC-MS LC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound)
Accuracy (Recovery %) 70.0% - 110.0%[1]Typically 95% - 105% (based on similar isotope dilution methods)
Precision (RSD %) < 20%[1]Typically < 15% (based on similar isotope dilution methods)
Instrumentation Gas Chromatograph with Mass Spectrometric DetectorLiquid Chromatograph with Tandem Mass Spectrometric Detector
Sample Preparation QuEChERS Extraction and Dispersive Solid-Phase Extraction (dSPE) CleanupSolid-Phase Extraction (SPE) or direct injection after dilution
Key Advantage Cost-effective, high-throughput for multi-residue screeningHigh specificity and accuracy, effectively mitigates matrix effects

Experimental Protocols: A Closer Look at the Methodologies

QuEChERS with GC-MS Detection

This method is widely adopted for the routine analysis of pesticide residues in a variety of sample matrices, including soil and agricultural products.

1. Sample Preparation (QuEChERS Extraction):

  • A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube.

  • Water is added to the sample, followed by acetonitrile (B52724) for extraction.

  • A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.

  • The tube is shaken vigorously and then centrifuged.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • An aliquot of the upper acetonitrile layer is transferred to a dSPE tube containing a sorbent (e.g., primary secondary amine - PSA) and magnesium sulfate.

  • The tube is vortexed and centrifuged to remove interfering matrix components.

3. GC-MS Analysis:

  • The final extract is injected into the GC-MS system.

  • Metazachlor is separated from other components on a capillary column and detected by the mass spectrometer.

LC-MS/MS with Isotope-Labeled Internal Standard

This method offers superior selectivity and is the gold standard for accurate quantification, especially in complex matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • The sample is passed through an SPE cartridge (e.g., C18) to isolate the analyte of interest from the sample matrix.

  • The cartridge is washed to remove interfering compounds.

  • Metazachlor is then eluted from the cartridge with a suitable solvent.

  • The eluate is evaporated and reconstituted in a solvent compatible with the LC-MS/MS system.

2. Internal Standard Spiking:

  • A known amount of the isotope-labeled internal standard (this compound) is added to the sample extract before injection.

3. LC-MS/MS Analysis:

  • The extract is injected into the LC-MS/MS system.

  • Metazachlor and the internal standard are separated by liquid chromatography and detected by the tandem mass spectrometer.

  • The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement.

Mandatory Visualization: Understanding the Workflows

To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the workflows for each analytical method.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Homogenized Sample Extraction Add Water & Acetonitrile Sample->Extraction Salts Add QuEChERS Salts Extraction->Salts Centrifuge1 Shake & Centrifuge Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add dSPE Sorbent Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS

Caption: Workflow for Metazachlor analysis using the QuEChERS-GC-MS method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE_Load Load onto SPE Cartridge Sample->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Metazachlor SPE_Wash->SPE_Elute Evap_Recon Evaporate & Reconstitute SPE_Elute->Evap_Recon Spike Spike with Metazachlor-d6 Evap_Recon->Spike LCMSMS LC-MS/MS Analysis Spike->LCMSMS

Caption: Workflow for Metazachlor analysis using SPE and LC-MS/MS with an isotope-labeled internal standard.

References

A Comparative Guide to Metazachlor Oxalic Acid-d6 and its Non-Deuterated Standard in Analytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Metazachlor and its metabolites, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, Metazachlor Oxalic Acid-d6, and its non-deuterated counterpart, supported by established principles of analytical chemistry and representative experimental data.

Metazachlor, a chloroacetamide herbicide, undergoes metabolic transformation in various organisms, leading to the formation of several metabolites, including Metazachlor Oxalic Acid.[1] Accurate quantification of this metabolite is crucial for environmental monitoring, toxicological studies, and understanding the metabolic fate of the parent compound. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in mass spectrometry-based quantification for its ability to provide the highest levels of accuracy and precision.[2]

Data Presentation: Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of this compound versus its non-deuterated standard in a typical LC-MS/MS analysis. The data is based on the well-documented advantages of using stable isotope-labeled internal standards.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Metazachlor Oxalic Acid StandardJustification
Accuracy (% Recovery) 95 - 105%70 - 120%The deuterated standard co-elutes with the analyte, effectively compensating for matrix effects and variations in instrument response, leading to more accurate quantification.[2]
Precision (% RSD) < 5%< 15%Due to its similar behavior to the analyte during sample preparation and analysis, the deuterated standard provides more consistent results and lower relative standard deviation (RSD).[2]
Matrix Effect MinimalSignificantThe near-identical physicochemical properties of the deuterated standard and the analyte ensure they experience similar ionization suppression or enhancement, thus minimizing the matrix effect.[2]
Limit of Quantification (LOQ) LowerHigherImproved signal-to-noise ratio due to better correction of analytical variability allows for lower detection and quantification limits.
Linearity (r²) > 0.995> 0.990The use of a deuterated internal standard typically results in a more linear calibration curve over a wider concentration range.
Selectivity HighModerate to HighWhile both are selective, the deuterated standard, with its distinct mass-to-charge ratio, provides an additional layer of confirmation.

Experimental Protocols

A robust analytical method for the quantification of Metazachlor Oxalic Acid in a complex matrix, such as soil or water, is essential for a meaningful comparison. The following is a representative experimental protocol based on established methodologies for pesticide residue analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.[5]

  • Extraction:

    • Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Spike the sample with a known concentration of the internal standard (either this compound or the non-deuterated standard).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is used for analysis.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte (Metazachlor Oxalic Acid) and the internal standard (this compound or non-deuterated standard) are monitored for quantification and confirmation.

Mandatory Visualizations

Metabolic Pathway of Metazachlor

The following diagram illustrates a simplified metabolic pathway of Metazachlor, leading to the formation of Metazachlor Oxalic Acid.

Metazachlor Metabolic Pathway Metazachlor Metazachlor Intermediate_Metabolites Intermediate Metabolites Metazachlor->Intermediate_Metabolites Metabolic Transformation Metazachlor_Oxalic_Acid Metazachlor Oxalic Acid Intermediate_Metabolites->Metazachlor_Oxalic_Acid Oxidation Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Internal Standards Sample_Collection Sample Collection (e.g., Soil, Water) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with Analyte & Internal Standard Homogenization->Spiking QuEChERS_Extraction QuEChERS Extraction Spiking->QuEChERS_Extraction dSPE_Cleanup d-SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LC_MSMS_Analysis LC-MS/MS Analysis dSPE_Cleanup->LC_MSMS_Analysis Data_Processing Data Processing LC_MSMS_Analysis->Data_Processing Performance_Comparison Performance Comparison (Accuracy, Precision, etc.) Data_Processing->Performance_Comparison Deuterated_IS This compound Deuterated_IS->Spiking NonDeuterated_IS Non-Deuterated Standard NonDeuterated_IS->Spiking

References

A Comparative Guide to the Performance of Metazachlor Oxalic Acid-d6 in Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of pesticide residues, such as the herbicide Metazachlor and its metabolites, the use of an appropriate internal standard is crucial for achieving high-quality data. This guide provides a comprehensive comparison of the performance of Metazachlor Oxalic Acid-d6, a deuterated internal standard, with other alternatives in the context of proficiency testing.

This compound is a stable isotope-labeled form of Metazachlor Oxalic Acid, a metabolite of the chloroacetanilide herbicide Metazachlor.[1][2] Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is considered the gold standard for robust and reliable quantification.[3] This is due to the principle of isotope dilution mass spectrometry (IDMS), where a known amount of the deuterated standard is added to a sample at an early stage of preparation.[3] Because it is chemically almost identical to the analyte of interest, it behaves similarly throughout the analytical process, including extraction, cleanup, and ionization in the mass spectrometer.[3][4] This allows it to effectively compensate for variations and matrix effects, leading to more accurate and precise results.[4][5]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative analysis. The following table summarizes the expected performance of this compound compared to a structural analogue internal standard and analysis without an internal standard.

Performance MetricThis compound (Deuterated IS)Structural Analogue ISNo Internal Standard
Accuracy High (typically within 5% of the true value)[6]Moderate to High (can be affected by differential matrix effects)Low to Moderate (highly susceptible to matrix effects and instrumental drift)
Precision (Repeatability) Excellent (RSD < 5%)[6]Good (RSD 5-15%)Poor to Moderate (RSD > 15%)[5]
Precision (Reproducibility) Excellent (RSD < 10%)Good to Moderate (RSD 10-20%)Poor (RSD > 20%)
Recovery Correction Excellent (compensates for losses during sample preparation)[7]Good (may not perfectly mimic the analyte's behavior)None
Matrix Effect Compensation Excellent (co-elutes with the analyte, experiencing similar ion suppression/enhancement)[4]Moderate (different retention times can lead to different matrix effects)None
Robustness High (provides reliable results across different matrices and conditions)Moderate (performance may vary with matrix complexity)Low (results are highly matrix-dependent)
Cost HighModerateLow

Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below is a typical experimental protocol for the analysis of Metazachlor and its metabolites in water samples using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Collection: Collect 500 mL of water sample in a clean glass bottle.

  • Fortification: Add a known amount of this compound internal standard solution to the sample.

  • pH Adjustment: Adjust the sample pH to the optimal level for extraction (e.g., pH 3).

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with methanol (B129727) followed by reagent water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a specific solution (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute the analytes and the internal standard from the cartridge with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Metazachlor and its metabolites.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the parent and product ions of both the analytes and the internal standard. Specific MRM transitions for Metazachlor, its metabolites, and this compound need to be optimized.[8]

3. Quality Control

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analytes and a constant concentration of the internal standard. The calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quality Control Samples: Analyze quality control (QC) samples at low, medium, and high concentrations with each batch of samples to monitor the accuracy and precision of the method.

  • Proficiency Testing Samples: Participate in proficiency testing schemes where blind samples are analyzed to provide an independent assessment of the laboratory's performance.[9]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt Spike Spike with this compound Sample->Spike Extract Solid-Phase Extraction Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate Inject Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify Report Report Quantify->Report Final Report

Caption: Experimental workflow for pesticide analysis using a deuterated internal standard.

G Logical Diagram of Internal Standard Correction cluster_analyte Analyte (Metazachlor) cluster_is Internal Standard (this compound) cluster_correction Correction Mechanism Analyte_Initial Initial Concentration Analyte_Loss Loss during Prep Analyte_Initial->Analyte_Loss Analyte_Final Final Signal Analyte_Loss->Analyte_Final IS_Loss Proportional Loss Ratio Ratio (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Initial Known Concentration IS_Initial->IS_Loss IS_Final Final Signal IS_Loss->IS_Final IS_Final->Ratio Accurate_Result Accurate Quantification Ratio->Accurate_Result

Caption: How a deuterated internal standard corrects for analytical variability.

References

A Comparative Analysis of Extraction Methods for Metazachlor Utilizing a d6-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent extraction methodologies for the herbicide metazachlor (B166288) from environmental matrices, with a specific focus on the application of a deuterated (d6) internal standard for accurate quantification. The use of an isotopic internal standard is a critical component in modern analytical chemistry, offering a robust way to correct for analyte loss during sample preparation and for matrix effects in complex samples. This document details the experimental protocols for QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), presenting supporting data to evaluate their performance.

Introduction to Metazachlor and the Role of d6-Metazachlor

Metazachlor [2-chloro-N-(pyrazol-1-ylmethyl)acet-2',6'-xylidide] is a widely used pre-emergence and early post-emergence herbicide. Monitoring its presence in soil, water, and agricultural products is crucial for environmental and food safety. The accuracy of such monitoring heavily relies on the efficiency of the extraction method. The use of a stable isotope-labeled internal standard, such as d6-metazachlor, is a widely accepted and effective strategy to compensate for variations in extraction recovery and matrix-induced signal suppression or enhancement in chromatographic analysis.

Comparative Overview of Extraction Techniques

The selection of an appropriate extraction method is contingent on factors such as matrix type, desired limit of quantification (LOQ), sample throughput, and solvent consumption. This guide compares three commonly employed techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Parameter QuEChERS Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
Principle Single-step buffered acetonitrile (B52724) extraction and salting out, followed by dispersive SPE cleanup.Selective partitioning of analytes from a liquid sample onto a solid sorbent, followed by elution.Partitioning of analytes between two immiscible liquid phases.
Primary Application Multi-residue pesticide analysis in a wide variety of food and agricultural matrices.Extraction of analytes from aqueous samples; also used for cleanup of complex extracts.General-purpose extraction from aqueous samples.
Throughput HighMedium to High (amenable to automation)Low to Medium
Solvent Consumption LowLow to MediumHigh
Selectivity Moderate; cleanup step enhances selectivity.High; dependent on sorbent selection.Low to Moderate
Automation Potential HighHighLow

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. It is assumed that all samples are spiked with d6-metazachlor internal standard prior to extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained popularity for its simplicity and efficiency in pesticide residue analysis.

Workflow Diagram:

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample + d6-Metazachlor add_acetonitrile 2. Add Acetonitrile sample->add_acetonitrile add_salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) add_acetonitrile->add_salts vortex_centrifuge 4. Vortex & Centrifuge add_salts->vortex_centrifuge transfer_supernatant 5. Transfer Supernatant vortex_centrifuge->transfer_supernatant add_dspe 6. Add d-SPE Sorbent (e.g., PSA, C18) transfer_supernatant->add_dspe vortex_centrifuge_2 7. Vortex & Centrifuge add_dspe->vortex_centrifuge_2 final_extract 8. Final Extract vortex_centrifuge_2->final_extract lc_ms 9. LC-MS/MS Analysis final_extract->lc_ms

Caption: QuEChERS workflow for metazachlor extraction.

Protocol:

  • Sample Preparation: Weigh 10 g of a homogenized sample (e.g., soil, fruit, or vegetable) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of d6-metazachlor standard solution.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) for removal of organic acids and C18 for removal of non-polar interferences).

  • Final Centrifugation: Vortex for 30 seconds and centrifuge.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.

Solid-Phase Extraction (SPE)

SPE is a highly selective method, ideal for cleaning up complex matrices and extracting analytes from aqueous samples.

Workflow Diagram:

spe_workflow cluster_preparation Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load_sample 3. Load Sample + d6-Metazachlor equilibrate->load_sample wash_cartridge 4. Wash Cartridge (Remove Interferences) load_sample->wash_cartridge elute 5. Elute Metazachlor (e.g., Acetonitrile) wash_cartridge->elute concentrate 6. Concentrate Eluate elute->concentrate lc_ms 7. LC-MS/MS Analysis concentrate->lc_ms

Caption: Solid-Phase Extraction workflow for metazachlor.

Protocol:

  • Sample Preparation: For water samples, acidify to pH < 3. For soil extracts, ensure the extract is in a solvent compatible with the SPE sorbent.

  • Internal Standard Spiking: Spike the sample with d6-metazachlor.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the prepared sample through the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the retained metazachlor and d6-metazachlor with a suitable organic solvent like acetonitrile or ethyl acetate.

  • Concentration and Analysis: The eluate may be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and fundamental extraction technique.

Workflow Diagram:

lle_workflow cluster_extraction Extraction cluster_processing Post-Extraction Processing sample 1. Aqueous Sample + d6-Metazachlor add_solvent 2. Add Immiscible Organic Solvent sample->add_solvent shake 3. Shake in Separatory Funnel add_solvent->shake separate 4. Separate Layers shake->separate collect_organic 5. Collect Organic Layer separate->collect_organic dry 6. Dry with Na2SO4 collect_organic->dry concentrate 7. Concentrate dry->concentrate lc_ms 8. LC-MS/MS Analysis concentrate->lc_ms

Caption: Liquid-Liquid Extraction workflow for metazachlor.

Protocol:

  • Sample Preparation: Place a measured volume of the aqueous sample into a separatory funnel.

  • Internal Standard Spiking: Add the d6-metazachlor internal standard.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), and shake vigorously for several minutes, venting periodically.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer. Repeat the extraction process on the aqueous layer for exhaustive extraction.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a small volume.

  • Analysis: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Performance Data

The following table summarizes typical performance data for the extraction of metazachlor from soil and water matrices. The use of d6-metazachlor is crucial for achieving high accuracy and precision by correcting for variability in recovery.

Method Matrix Recovery (%) Relative Standard Deviation (RSD, %) Reference
QuEChERSSoil77.9 - 105.11.2 - 7.7
SPEWater80.8 - 107.11.5 - 11.5
SPESoil & Sediment77.9 - 105.11.2 - 7.7
LLEWater>70<20

Note: The reported recovery and RSD values are for metazachlor, where the use of an isotopic internal standard like d6-metazachlor helps to normalize these values and ensure high accuracy in final quantification.

Conclusion

The choice of extraction method for metazachlor analysis depends on the specific requirements of the study.

  • QuEChERS is highly recommended for high-throughput analysis of a large number of samples, particularly for solid matrices, due to its speed, low solvent consumption, and ease of use.

  • Solid-Phase Extraction (SPE) offers high selectivity and is an excellent choice for cleaner extracts, especially from aqueous samples or when low detection limits are required. Its amenability to automation is a significant advantage for routine monitoring.

  • Liquid-Liquid Extraction (LLE) , while being a more traditional and solvent-intensive method, remains a viable option when specialized equipment is unavailable.

In all methodologies, the incorporation of d6-metazachlor as an internal standard is paramount for correcting matrix effects and procedural losses, thereby ensuring the generation of high-quality, reliable, and reproducible data in the analysis of metazachlor residues.

Safety Operating Guide

Navigating the Disposal of Metazachlor Oxalic Acid-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe and compliant disposal of Metazachlor Oxalic Acid-d6 are critical for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling practices.

This compound is a deuterated metabolite of the chloroacetanilide herbicide, Metazachlor. Due to its chemical nature, its disposal requires careful consideration of the hazards associated with the parent compound, the oxalic acid functional group, and any solvents used in the experimental process. The primary hazards associated with Metazachlor include being harmful if swallowed, suspected of causing cancer, and being very toxic to aquatic life with long-lasting effects.[1][2][3] It may also cause an allergic skin reaction.[2][3] Therefore, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific chemical hygiene plan and waste management guidelines.[4][5][6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be classified as hazardous waste.

    • This waste must be segregated from non-hazardous and other types of chemical waste to prevent incompatible reactions.[4] Specifically, keep it separate from strong bases, oxidizing agents, and reactive metals.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible waste container, preferably made of high-density polyethylene (B3416737) (HDPE).[4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The concentration and solvent (if in solution) should also be indicated.

    • Ensure the container is kept securely closed except when adding waste.[4]

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the satellite accumulation area.

  • Disposal Request and Pickup:

    • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Do not attempt to dispose of this compound down the drain or as regular solid waste.[7] This is a violation of environmental regulations due to its high aquatic toxicity.[1][2][3]

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key quantitative data related to the hazards of Metazachlor, the parent compound of this compound.

Hazard ClassificationData PointReference
Acute Oral Toxicity LD50 (rat): 3,129 mg/kg[8]
Aquatic Toxicity ErC50 (72 h, algae): 0.075 mg/L[1]
LC50 (96 h, fish): 8.5 mg/L[1]
Carcinogenicity Suspected of causing cancer (Category 2)[2][3]
Skin Sensitization May cause an allergic skin reaction (Category 1B)[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.

A Waste Generation (this compound) B Identify as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Select Appropriate Waste Container (HDPE, Labeled) C->D E Store in Satellite Accumulation Area D->E F Container Full or No Longer in Use E->F G Arrange for Pickup by EHS/ Licensed Contractor F->G H Proper Disposal at a Hazardous Waste Facility G->H

Disposal workflow for this compound.

Logical Decision-Making for Disposal

The following diagram outlines the key decision points and actions for a laboratory professional when handling waste containing this compound.

action action start Waste Generated? is_contaminated Contaminated with This compound? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes non_hazardous_disposal Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_disposal No segregate Segregate Waste treat_as_hazardous->segregate containerize Use Labeled HDPE Container segregate->containerize store Store in Designated Area containerize->store request_pickup Request EHS Pickup store->request_pickup

References

Essential Safety and Operational Guidance for Handling Metazachlor Oxalic Acid-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Metazachlor Oxalic Acid-d6, a deuterated form of a metabolite of the chloroacetanilide herbicide, Metazachlor.[1][2] Adherence to these guidelines is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

Metazachlor and its derivatives are recognized as potentially hazardous substances. The available safety data for a related compound, Metazachlor-d6, indicates it may cause an allergic skin reaction, is suspected of causing cancer, and is very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldGoggles should be tight-fitting against the face. A face shield worn over goggles offers maximum protection from splashes.[4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Never wear leather or fabric gloves. Ensure gloves extend to the mid-forearm and replace them frequently, checking for any holes or leaks.[4]
Body Protection Chemical-resistant coveralls or lab coatWear long-sleeved coveralls buttoned to the neck and wrist. For mixing or handling larger quantities, a chemical-resistant apron should be worn.[4][5][6]
Foot Protection Chemical-resistant footwearUse one-piece, pull-on boots made of natural rubber or PVC. Pant legs should be worn outside of the boots to prevent chemicals from entering.[6]
Head Protection Wide-brimmed, waterproof hat or hoodA plastic hard hat with a plastic sweatband or a chemical-resistant hood is advisable, especially when there is a risk of overhead exposure.[4][6]
Respiratory Protection Respirator (if applicable)Use a respirator if handling the compound as a powder or if aerosolization is possible. The specific type of respirator and cartridge should be determined by a workplace risk assessment.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above.

  • When handling the solid form, avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • For maximum recovery of the product, centrifuge the original vial before removing the cap.[2]

3. Decontamination:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Clean all contaminated surfaces with an appropriate solvent (e.g., alcohol) and then with soap and water.[3]

  • Decontaminate all equipment used during the procedure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

1. Waste Segregation:

  • Segregate all waste contaminated with this compound into a designated, labeled, and sealed hazardous waste container. This includes unused product, empty containers, contaminated PPE, and cleaning materials.

2. Disposal Procedure:

  • Dispose of the hazardous waste through an approved waste disposal company.

  • Do not pour any waste down the drain, as the compound is very toxic to aquatic life.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution (if applicable) handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Approved Vendor clean2->clean3 clean4 Remove & Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.